BI-7273
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUYFHLQNPJMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI-7273: An In-depth Technical Guide to a Dual BRD7/BRD9 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-7273 is a potent, cell-permeable, dual inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7). These proteins are integral components of the mammalian switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components attractive therapeutic targets. This document provides a comprehensive technical overview of this compound, including its primary targets, mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor that selectively targets the bromodomains of BRD9 and BRD7.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mechanism in the epigenetic regulation of gene transcription. By occupying the acetyl-lysine binding pocket of BRD9 and BRD7, this compound effectively disrupts their function within the SWI/SNF complex, leading to downstream effects on gene expression and cellular proliferation. This makes this compound a valuable chemical probe for studying the biological roles of BRD9 and BRD7 and a potential starting point for the development of novel therapeutics, particularly in oncology. Notably, this compound has been investigated for its anti-tumor activity in acute myeloid leukemia (AML).
Primary Targets and Mechanism of Action
The primary molecular targets of this compound are the bromodomains of BRD9 and BRD7.[1] These proteins are subunits of distinct SWI/SNF chromatin remodeling complexes. The SWI/SNF complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins.
The bromodomains of BRD9 and BRD7 act as "readers" of the histone code, specifically recognizing acetylated lysine residues on histone tails. This interaction is crucial for anchoring the SWI/SNF complex to specific chromatin regions, facilitating the remodeling process and subsequent transcriptional activation or repression of target genes.
This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 and BRD7 bromodomains with high affinity. This prevents the recognition of acetylated histones, thereby disrupting the recruitment and function of the SWI/SNF complex at target gene loci. The inhibition of BRD9 and BRD7 by this compound has been shown to modulate the transcription of key oncogenes, such as MYC, and to induce anti-proliferative effects in cancer cell lines.[2]
Quantitative Data
The following tables summarize the key in vitro and cellular activities of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Assay Type | Parameter | Value (nM) |
| BRD9 | AlphaScreen | IC50 | 19[1] |
| BRD7 | AlphaScreen | IC50 | 117[1] |
| BRD9 | Isothermal Titration Calorimetry (ITC) | Kd | 15[3] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | IC50 | 187[1] |
Table 2: Selectivity Profile of this compound
| Bromodomain Family | Target | Assay Type | Parameter | Value (µM) |
| BET | BRD4 | AlphaScreen | IC50 | > 100[1] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (µM) |
| U2OS | Fluorescence Recovery After Photobleaching (FRAP) | Active Concentration | 1 |
Experimental Protocols
AlphaScreen Assay for BRD9 and BRD7 Inhibition
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against BRD9 and BRD7 using the AlphaScreen technology.
Materials:
-
Recombinant human BRD9 and BRD7 bromodomain proteins (His-tagged)
-
Biotinylated histone H3 peptide containing an acetylated lysine
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel chelate (Ni-NTA) Acceptor beads (PerkinElmer)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates (low volume, white)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of the His-tagged bromodomain protein and the biotinylated histone peptide to the wells of the microplate.
-
Add the serially diluted this compound to the wells.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.
-
Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to each well.
-
Incubate the plate in the dark for a further period (e.g., 60 minutes) to allow for bead-protein interaction.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of the dissociation constant (Kd) of this compound for the BRD9 bromodomain using ITC.
Materials:
-
Recombinant human BRD9 bromodomain protein
-
This compound
-
ITC buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.
-
Perform a control titration of this compound into buffer to determine the heat of dilution.
Data Analysis: The heat of dilution is subtracted from the experimental data. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Recovery After Photobleaching (FRAP)
This protocol details the assessment of the cellular target engagement of this compound in U2OS cells expressing GFP-tagged BRD9.
Materials:
-
U2OS cells
-
Plasmid encoding GFP-BRD9
-
Transfection reagent
-
This compound
-
Confocal microscope with a high-power laser for photobleaching
Procedure:
-
Seed U2OS cells on glass-bottom dishes.
-
Transfect the cells with the GFP-BRD9 plasmid.
-
Allow for protein expression for 24-48 hours.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or DMSO as a control for a defined period.
-
Identify a cell expressing GFP-BRD9 and acquire a pre-bleach image.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
Data Analysis: The fluorescence intensity in the ROI over time is measured. The recovery curve is then used to determine the mobile fraction and the half-time of recovery (t1/2). An increase in the mobile fraction and a decrease in t1/2 upon treatment with this compound indicate displacement of GFP-BRD9 from chromatin.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting SWI/SNF complex function.
Experimental Workflow
Caption: Workflow for the Fluorescence Recovery After Photobleaching (FRAP) experiment.
References
The role of BRD9 in the SWI/SNF complex
An In-depth Technical Guide on the Role of BRD9 in the SWI/SNF Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, also known as ncBAF.[1][2] As an epigenetic reader, BRD9 plays a pivotal role in gene regulation by recognizing acetylated histones, which facilitates the recruitment of the ncBAF complex to specific chromatin loci.[3][4] This action modifies chromatin structure, making DNA more accessible for transcription and thereby controlling gene expression.[5] BRD9 is distinguished by two key functional domains: a Bromodomain that binds to acetylated lysine residues and a DUF3512 domain essential for its scaffolding function within the ncBAF complex.[6][7]
Mutations and dysregulation of SWI/SNF complex subunits are implicated in over 20% of human cancers, highlighting the complex's significance in tumorigenesis.[1][8] BRD9, in particular, has emerged as a crucial dependency in certain cancers, such as SMARCB1-deficient malignant rhabdoid tumors, where its role becomes essential for cell survival.[9] This has made BRD9 a compelling therapeutic target. The development of selective small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs) against BRD9 has provided powerful tools to probe its function and offers promising avenues for cancer treatment.[5][10][11] This guide provides a comprehensive overview of BRD9's structure, function within the ncBAF complex, its role in disease, and the methodologies used to study it.
The SWI/SNF Chromatin Remodeling Family
The mammalian SWI/SNF complexes are multi-subunit, ATP-dependent machines that remodel chromatin architecture to regulate gene expression.[10] These complexes exist in three major, distinct families, each with a unique composition and function:[1][12]
-
Canonical BAF (cBAF): Characterized by the presence of subunits like ARID1A or ARID1B. It is primarily localized to enhancers.[13][14]
-
Polybromo-associated BAF (PBAF): Uniquely contains subunits such as ARID2, PBRM1, and BRD7. PBAF is typically found at promoters and gene bodies.[4][14]
-
Non-canonical BAF (ncBAF or GBAF): Defined by the exclusive presence of BRD9 and either GLTSCR1 or GLTSCR1L.[2][15][16] It lacks several core subunits found in cBAF and PBAF, such as SMARCB1 (BAF47).[2][9] The ncBAF complex is often found at promoters and CTCF binding sites.[13]
Figure 1: The three major sub-complexes of the mammalian SWI/SNF family.
BRD9: Structure and Dual Functionality
BRD9 is a multifunctional protein with distinct domains that confer its dual roles as both an epigenetic "reader" and a structural scaffold.[10][17]
-
Bromodomain (BD): This domain functions as the reader module, specifically recognizing and binding to acetylated lysine residues on histone tails.[3][4] This interaction is crucial for anchoring the ncBAF complex to active chromatin regions, thereby influencing gene transcription.[5]
-
DUF3512 Domain: The Domain of Unknown Function 3512 is essential for the structural integrity of the ncBAF complex.[9] It acts as a scaffold, mediating the stable incorporation of other subunits, such as GLTSCR1, into the complex.[12] Depletion of BRD9 or disruption of this domain leads to the disassembly of the ncBAF complex.[18][19]
This dual functionality means that targeting BRD9 can have consequences beyond simply blocking its reader function; complete removal of the protein via degradation technologies like PROTACs also eliminates its crucial scaffolding role, leading to more potent effects than bromodomain inhibition alone.[10][11]
Figure 2: Mechanism of action for BRD9 within the ncBAF complex.
BRD9's Role in Cancer
The critical function of BRD9 in regulating gene expression makes it a key player in the development and progression of several cancers.
Synthetic Lethality in SMARCB1-Mutant Cancers
Malignant rhabdoid tumors (RTs) are aggressive pediatric cancers driven by the inactivation of the SMARCB1 gene, a core subunit of the cBAF and PBAF complexes.[9] Genome-wide CRISPR-Cas9 screens have identified BRD9 as a specific vulnerability in these tumors.[9] The loss of SMARCB1 leads to an increased incorporation of BRD9 into SWI/SNF complexes, creating a dependency on the ncBAF complex for cell survival.[9] In this context, the DUF3512 domain of BRD9, rather than its bromodomain, is essential for maintaining the integrity of the residual SWI/SNF complexes and, consequently, for the survival of SMARCB1-mutant cells.[9] This synthetic lethal relationship provides a clear therapeutic rationale for targeting BRD9 in these devastating cancers.[8]
Figure 3: Synthetic lethal relationship between SMARCB1 loss and BRD9 dependency.
Role in Acute Myeloid Leukemia (AML) and Other Cancers
BRD9 is frequently overexpressed in AML and is essential for the viability of leukemia cells.[6][7] Inhibition of the BRD9 bromodomain in AML cell lines has been shown to repress the expression of oncogenes while inducing myeloid maturation factors, suggesting a role in maintaining the undifferentiated, proliferative state of leukemia cells.[6][7] The BRD9 bromodomain activity helps maintain accessible chromatin at both promoters and enhancers, regulating the binding of key hematopoietic transcription factors.[6][20]
Beyond AML, BRD9 has been implicated in a variety of other malignancies, including non-small cell lung cancer, colon cancer, and synovial sarcoma, often by influencing key oncogenic signaling pathways like Wnt/β-catenin.[1][5][10][21]
Therapeutic Targeting of BRD9
The dependence of certain cancers on BRD9 makes it an attractive drug target. Two primary strategies have been developed:
-
Bromodomain Inhibitors: These small molecules, such as I-BRD9, BI-7273, and BI-9564, competitively bind to the acetyl-lysine binding pocket of the BRD9 bromodomain.[5][22][23] This prevents the ncBAF complex from being recruited to chromatin, thereby altering gene expression and suppressing cancer cell proliferation.[5]
-
PROTAC Degraders: Proteolysis-targeting chimeras are bifunctional molecules that link a BRD9-binding ligand to an E3 ubiquitin ligase binder.[3][10] This induces the ubiquitination and subsequent proteasomal degradation of the entire BRD9 protein. This approach is often more potent than simple inhibition because it ablates both the reader and the essential scaffolding functions of BRD9.[11]
Quantitative Data on BRD9-Targeted Compounds
The following table summarizes key quantitative data for representative BRD9 inhibitors.
| Compound | Type | Target(s) | IC₅₀ / Kᵢ | Cell-Based Potency (EC₅₀) | Reference(s) |
| BI-9564 | Inhibitor | BRD9 | IC₅₀: 19 nM | 180 nM (MOLM-13 cells) | [22] |
| This compound | Inhibitor | BRD9/BRD7 | IC₅₀ (BRD9): 6.8 nM | 90 nM (MOLM-13 cells) | [22] |
| I-BRD9 | Inhibitor | BRD9 | Kᵢ: 13.9 nM | ~1.1 µM (Kasumi-1 cells) | [4] |
| LP99 | Inhibitor | BRD9/BRD7 | IC₅₀ (BRD9): 92 nM | ~1-3 µM (Germ cell lines) | [4][23] |
| dBRD9-A | PROTAC | BRD9 | DC₅₀: ~5-10 nM | Induces degradation | [24] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; EC₅₀: Half-maximal effective concentration; DC₅₀: Half-maximal degradation concentration.
Key Experimental Methodologies
Studying the function of BRD9 and its role within the ncBAF complex requires a range of molecular biology techniques. Below are protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Identify BRD9 Interactors
This protocol is designed to isolate BRD9 and its associated proteins from cell lysates.
-
Cell Lysis:
-
Harvest 1-5 x 10⁷ cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (whole-cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add 2-5 µg of a validated anti-BRD9 antibody (or an isotype control IgG) and incubate overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[25]
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 1x Laemmli sample buffer for Western blot analysis or a milder buffer like 0.1 M glycine, pH 2.5 for mass spectrometry).
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., GLTSCR1, SMARCA4).
-
For discovery of novel interactors, perform on-bead digestion followed by mass spectrometry.
-
References
- 1. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands (Journal Article) | OSTI.GOV [osti.gov]
- 12. compbio.hms.harvard.edu [compbio.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. FET fusion oncoproteins interact with BRD4 and SWI/SNF chromatin remodelling complex subtypes in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Item - CHARACTERIZATION OF NOVEL SWI/SNF CHROMATIN REMODELING COMPLEX (GBAF) IN HEALTH AND DISEASE - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 17. Gene - BRD9 [maayanlab.cloud]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
BI-7273: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BI-7273, a potent and selective dual inhibitor of the bromodomains BRD7 and BRD9. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 4-(4-((dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methyl-2,7-naphthyridin-1(2H)-one, is a small molecule inhibitor.[1][2][3] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃N₃O₃ | [1][2][4] |
| Molecular Weight | 353.41 g/mol | [1][4] |
| CAS Number | 1883429-21-7 | [1][2][4] |
| SMILES | CN(C)CC1=C(OC)C=C(C(C2=C3C=NC=C2)=CN(C)C3=O)C=C1OC | [4][5] |
| InChI Key | RBUYFHLQNPJMQM-UHFFFAOYSA-N | [1][2] |
| logP | 2.0 | [6] |
| Solubility @ pH 6.8 | >91 µg/mL | [6] |
| Solubility @ pH 7 | >86 µg/mL | [7] |
| Appearance | White to off-white solid | [4] |
Pharmacological Properties and In Vitro Activity
This compound is a highly potent inhibitor of BRD9 and a moderately potent inhibitor of BRD7, demonstrating excellent selectivity against other bromodomain families, particularly the BET family.[7][8]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC₅₀ (nM) | K_d_ (nM) | Reference |
| BRD9 | AlphaScreen | 19 | - | [5][6][7] |
| BRD9 | ITC | - | 15 | [7] |
| BRD9 | - | - | <1 | [6][7] |
| BRD7 | AlphaScreen | 117 | - | [5][6][7] |
| BRD7 | - | - | <1 | [6][7] |
| BRD4-BD1 | AlphaScreen | >100,000 | - | [7] |
| CECR2 | DiscoverX | - | 88 | [6][7] |
| CECR2 | ITC | 187 | - | [6][7] |
| FALZ | DiscoverX | - | 850 | [6][7] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | EC₅₀ (nM) | Reference |
| EOL-1 | Proliferation | 1400 | [4][9] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the bromodomains of BRD7 and BRD9. These proteins are components of the mammalian SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[7][8] Inhibition of BRD7 and BRD9 by this compound disrupts the normal function of the SWI/SNF complex, leading to downstream effects on gene transcription.
Recent studies have elucidated a key signaling pathway modulated by this compound. It has been shown to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.[10][11] This suggests a potential therapeutic application for this compound in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.[10][11]
Caption: this compound inhibits BRD9, leading to downregulation of the AKT/mTOR/SREBP1 pathway and reduced lipid accumulation.
Pharmacokinetics and ADME Profile
This compound exhibits a favorable pharmacokinetic profile, making it suitable for both in vitro and in vivo studies.[7][8] It demonstrates good oral bioavailability and moderate to high permeability.[7][8]
Table 4: In Vitro ADME Properties of this compound
| Parameter | Value | Reference |
| Caco-2 Permeability (A->B) @ pH 7.4 | 1.4 x 10⁻⁶ cm/s | [7] |
| Caco-2 Efflux Ratio | 26 | [7] |
| Microsomal Stability (% QH, human/mouse/rat) | <24 / 56 / <23 | [8] |
| Plasma Protein Binding (human/mouse/rat) | 31% / 44% / 33% | [6] |
| CYP Inhibition (IC₅₀, µM) (3A4, 2C8, 2C9, 2C19, 2D6) | >50 | [7] |
Table 5: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | i.v. Dose (5 mg/kg) | p.o. Dose (20 mg/kg) | Reference |
| Clearance (% QH) | 57 | - | [6] |
| Vss (L/kg) | 1.6 | - | [6] |
| Mean Residence Time (h) | 0.5 | - | [6] |
| t_max_ (h) | - | 1.7 | [6] |
| C_max_ (nM) | - | 2,970 | [6] |
| Oral Bioavailability (F, %) | - | 39 | [6] |
Experimental Protocols
Detailed experimental protocols for the assays mentioned in this guide can be found in the primary literature. Below is a summary of the key methodologies.
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was used to determine the in vitro inhibitory activity of this compound on BRD7 and BRD9. This bead-based assay measures the interaction between the bromodomain and a biotinylated histone peptide ligand. Inhibition of this interaction by this compound results in a decrease in the luminescent signal. For detailed assay conditions, refer to the supplementary information in the cited publications.
Isothermal Titration Calorimetry (ITC)
ITC was employed to measure the direct binding affinity (K_d_) of this compound to the BRD9 bromodomain. This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of thermodynamic parameters of the interaction.
Cellular Proliferation Assays
The effect of this compound on cell proliferation was assessed using various cancer cell lines, such as the eosinophilic leukemia cell line EOL-1.[4][9] Standard methods, such as MTS or CellTiter-Glo assays, can be used to measure cell viability and proliferation after treatment with the compound.
In Vivo Mouse Models
For in vivo studies, this compound was orally dosed to mice to evaluate its pharmacokinetic properties.[3] For studies investigating its effect on lipid metabolism, a high-fat diet-induced mouse model of NAFLD and obesity was utilized.[10][11]
Selectivity Profile
This compound has been extensively profiled for its selectivity against a broad panel of bromodomains and kinases. It exhibits high selectivity for BRD7 and BRD9 over other bromodomains, including those in the BET family.[7] Screening against a panel of 48 bromodomains revealed that besides BRD9 and BRD7, only CECR2 and FALZ showed a K_d_ below 1 µM.[6][7] In a screen of 31 kinases, only three (ACVR1, TGFBR1, ACVR2B) showed greater than 43% inhibition at a high concentration of 10 µM, with IC₅₀ values all greater than 3.5 µM.[6][7]
Conclusion
This compound is a valuable chemical probe for studying the biological functions of BRD7 and BRD9. Its well-characterized in vitro and in vivo properties, coupled with its high selectivity, make it an excellent tool for target validation and for exploring the therapeutic potential of BRD7/9 inhibition in various diseases, including cancer and metabolic disorders. This guide provides a solid foundation for researchers to design and interpret experiments using this compound. For further details, it is recommended to consult the cited primary literature.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. allgenbio.com [allgenbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. opnme.com [opnme.com]
- 9. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-7273: A Technical Guide to its Selectivity Profile Against BET Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of BI-7273, a potent and cell-permeable inhibitor of the BRD9 and BRD7 bromodomains. A comprehensive understanding of a compound's selectivity is paramount in drug discovery to ensure on-target efficacy while minimizing off-target effects. This document summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and provides visual representations of its selectivity and the relevant biological pathways.
Executive Summary
This compound is a high-affinity dual inhibitor of BRD9 and BRD7, components of the human SWI/SNF (BAF) chromatin remodeling complex.[1][2][3] Crucially, it demonstrates exceptional selectivity against the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which are the targets of a distinct class of pan-BET inhibitors.[1][2][3] This high selectivity makes this compound a valuable chemical probe to investigate the specific biological functions of BRD9 and BRD7 without the confounding pleiotropic effects associated with BET inhibition.[4]
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been rigorously characterized using a variety of biochemical and biophysical assays. The following tables summarize the key quantitative data, highlighting its potency towards BRD9 and BRD7 and its remarkable selectivity over BET bromodomains and other off-target proteins.
Table 1: In Vitro Binding Affinity and Potency of this compound against Target and BET Bromodomains
| Target Bromodomain | Assay Type | Value (nM) | Reference |
| BRD9 | IC50 (AlphaScreen) | 19 | [1][2][3][5] |
| Kd (ITC) | 15 | [2] | |
| Kd (DiscoverX) | <1 | [1][2][3] | |
| BRD7 | IC50 (AlphaScreen) | 117 | [1][2][3][5] |
| Kd (DiscoverX) | <1 | [1][2][3] | |
| BRD4-BD1 | IC50 (AlphaScreen) | >100,000 | [2] |
| BRD4-BD2 | IC50 (AlphaScreen) | >5,000-fold selectivity | [6] |
| BRD2-BD1 | IC50 (AlphaScreen) | >5,000-fold selectivity | [6] |
Table 2: Off-Target Selectivity Profile of this compound
| Off-Target | Assay Type | Value (nM) | Reference |
| CECR2 | Kd (DiscoverX) | 88 | [1][2][3] |
| Kd (ITC) | 187 | [1][2][3][7] | |
| FALZ | Kd (DiscoverX) | 850 | [1][2][3] |
| BRPF1 | Kd | 210 | [8] |
| BRD1 | Kd | 2600 | [8] |
| TAF1(2) | Kd | 1000 | [8] |
| TAF1L(2) | Kd | 1200 | [8] |
| CREBBP | Kd | 8600 | [8] |
| EP300 | Kd | 10000 | [8] |
| ACVR1 (Kinase) | IC50 | >3500 | [1][2][3] |
| TGFBR1 (Kinase) | IC50 | >3500 | [1][2][3] |
| ACVR2B (Kinase) | IC50 | >3500 | [1][2][3] |
Experimental Protocols
The characterization of this compound's selectivity profile relies on a suite of robust and complementary experimental techniques. Below are detailed methodologies for the key assays cited.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is used to measure the inhibition of protein-protein interactions in a high-throughput format.
-
Principle: The assay relies on two types of beads: a donor bead that generates singlet oxygen upon illumination at 680 nm, and an acceptor bead that emits light at 520-620 nm when in close proximity to the donor bead, triggered by the singlet oxygen. For bromodomain assays, a biotinylated histone peptide is bound to streptavidin-coated donor beads, and a His-tagged bromodomain protein is bound to nickel chelate acceptor beads. The interaction between the bromodomain and the acetylated histone peptide brings the beads together, generating a signal. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
-
Methodology:
-
Reagent Preparation: Recombinant His-tagged bromodomain proteins and biotinylated acetylated histone peptides are purified. All reagents are prepared in a suitable assay buffer.
-
Assay Plate Setup: The assay is typically performed in 384-well microplates.
-
Compound Addition: A serial dilution of this compound is added to the assay wells.
-
Protein-Peptide Incubation: The bromodomain protein and the histone peptide are added to the wells and incubated with the compound to allow for binding equilibrium to be reached.
-
Bead Addition: A mixture of donor and acceptor beads is added to the wells. The plates are incubated in the dark to allow for bead-protein/peptide binding.
-
Signal Detection: The plates are read on an AlphaScreen-compatible plate reader. The resulting signal is plotted against the inhibitor concentration to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (bromodomain) in a sample cell. The heat change upon each injection is measured and compared to a reference cell.
-
Methodology:
-
Sample Preparation: The bromodomain protein and this compound are dialyzed into the same buffer to minimize heat of dilution effects. The concentrations of the protein and ligand are precisely determined.
-
ITC Instrument Setup: The sample cell is filled with the bromodomain solution, and the injection syringe is filled with the this compound solution. The system is allowed to equilibrate to the desired temperature.
-
Titration: A series of small injections of this compound are made into the sample cell. The heat change after each injection is recorded.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Differential Scanning Fluorimetry (DSF)
DSF is a thermal shift assay used to assess the stabilization of a protein upon ligand binding.
-
Principle: The stability of a protein against thermal denaturation is measured in the presence and absence of a ligand. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, leading to an increase in fluorescence. A bound ligand typically stabilizes the protein, resulting in a higher melting temperature (Tm).
-
Methodology:
-
Reaction Mixture: A solution containing the purified bromodomain protein, the fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control is prepared in a suitable buffer.
-
Thermal Denaturation: The reaction mixture is heated in a real-time PCR instrument with a defined temperature gradient.
-
Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The fluorescence data is plotted against temperature, and the Tm is determined as the inflection point of the melting curve. The change in melting temperature (ΔTm) in the presence of the inhibitor indicates ligand binding and protein stabilization.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing insights into target engagement.
-
Principle: A fluorescently tagged protein (e.g., GFP-BRD9) is expressed in cells. A specific region of the cell is photobleached using a high-intensity laser, and the rate of fluorescence recovery in that region due to the movement of unbleached molecules is monitored over time. The presence of a binding ligand like this compound can alter the mobility of the protein, affecting the recovery rate.
-
Methodology:
-
Cell Culture and Transfection: Cells are cultured on glass-bottom dishes and transfected with a plasmid encoding the fluorescently tagged bromodomain protein.
-
Compound Treatment: The cells are treated with this compound or a vehicle control for a defined period.
-
Image Acquisition: The cells are imaged using a confocal microscope. A pre-bleach image is acquired.
-
Photobleaching: A defined region of interest (ROI) within the nucleus is bleached with a high-intensity laser.
-
Post-Bleach Imaging: A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: The fluorescence intensity in the bleached region is measured over time and normalized. The recovery curve is then fitted to a model to determine the mobile fraction and the halftime of recovery, providing information on protein dynamics and binding.
-
NanoBRET™ Target Engagement Assay
NanoBRET is a proximity-based assay that measures compound binding to a target protein in living cells.
-
Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein is added (the energy acceptor). When the tracer binds to the NanoLuc®-fusion protein, bioluminescence resonance energy transfer (BRET) occurs. A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.
-
Methodology:
-
Cell Preparation: Cells are transfected with a vector expressing the NanoLuc®-bromodomain fusion protein.
-
Assay Plate Setup: The transfected cells are seeded into multi-well plates.
-
Compound and Tracer Addition: A serial dilution of this compound is added to the cells, followed by the addition of the specific NanoBRET™ tracer.
-
Incubation: The cells are incubated to allow for compound and tracer binding to reach equilibrium.
-
Signal Detection: The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a luminometer.
-
Data Analysis: The BRET ratio is calculated and plotted against the concentration of the test compound to determine the IC50 value for target engagement in a cellular context.
-
Visualizations
Signaling Pathway and Mechanism of Action
This compound targets the bromodomains of BRD7 and BRD9, which are integral components of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering nucleosome structure. Inhibition of BRD9/7 by this compound is thought to disrupt the function of the SWI/SNF complex at specific gene loci, leading to downstream effects on gene transcription, such as the downregulation of oncogenes like MYC.
Caption: Mechanism of action of this compound.
Experimental Workflow for Selectivity Profiling
A systematic workflow is employed to comprehensively characterize the selectivity of a bromodomain inhibitor like this compound. This multi-step process integrates primary screening with secondary biochemical and cellular assays.
References
- 1. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Protocol for detecting chromatin dynamics and screening chromatin relaxer by FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Unveiling the Therapeutic Potential of BI-7273 in Acute Myeloid Leukemia: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the target validation of BI-7273, a potent and selective small molecule inhibitor, in the context of Acute Myeloid Leukemia (AML). AML, a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, presents a significant therapeutic challenge. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its validation, and a summary of key quantitative data, positioning it as a promising therapeutic agent for this aggressive cancer.
Executive Summary
This compound is a cell-permeable inhibitor targeting the bromodomain of Bromodomain-containing protein 9 (BRD9), a subunit of the SWI/SNF chromatin remodeling complex.[1] Emerging evidence strongly indicates that BRD9 is a critical dependency for the survival and proliferation of AML cells.[2][3] The primary mechanism of action of this compound in AML involves the suppression of the key oncogene MYC, a master regulator of cell proliferation and survival.[4][5] This guide will delve into the specifics of this compound's target engagement, its effects on AML cellular pathways, and the methodologies employed to validate these findings.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and selectivity of this compound in AML and other cell lines.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Metric | Value (nM) | Cell Line/System | Reference |
| BRD9 (AlphaScreen) | IC₅₀ | 19 | Biochemical Assay | [6][7] |
| BRD9 | K_d | 0.75 | Biochemical Assay | [6] |
| BRD7 (AlphaScreen) | IC₅₀ | 117 | Biochemical Assay | [6][7] |
| BRD7 | K_d | 0.3 | Biochemical Assay | [6] |
| BRD4 (AlphaScreen) | IC₅₀ | >100,000 | Biochemical Assay | [8] |
| EOL-1 (AML) | EC₅₀ | 1400 | Cell Proliferation Assay | [6] |
| RN2 (Murine AML) | EC₅₀ | 217 - 1784 | Cell Proliferation Assay | [5] |
Table 2: Selectivity Profile of this compound Against Other Kinases
| Kinase | Metric | Value (nM) | Reference |
| CECR2 | K_d | 8.8 | [6] |
| BRPF1 | K_d | 210 | [6] |
| BRD1 | K_d | 2600 | [6] |
| CREBBP | K_d | 8600 | [6] |
| EP300 | K_d | 10000 | [6] |
| FALZ | K_d | 850 | [6] |
| TAF1(2) | K_d | 1000 | [6] |
| TAF1L(2) | K_d | 1200 | [6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-leukemic effects by specifically binding to the bromodomain of BRD9. This interaction displaces BRD9 from acetylated histones on chromatin, leading to the disruption of the SWI/SNF complex's function at specific genomic loci. A key downstream consequence of this disruption is the transcriptional repression of the MYC oncogene, which is a critical driver of proliferation and survival in many AML subtypes.
Caption: Mechanism of action of this compound in AML cells.
Experimental Protocols
This section details the key experimental protocols used to validate the targeting of BRD9 by this compound in AML.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of AML cells.
Protocol (based on CCK-8 and similar assays): [9][10]
-
Cell Culture: Culture AML cell lines (e.g., EOL-1, MV4-11, NB4) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-96 hours.
-
Viability Assessment:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Caption: Workflow for cell viability and proliferation assays.
RNA Sequencing (RNA-seq)
Objective: To identify the transcriptional changes induced by this compound in AML cells.[2][5]
Protocol:
-
Cell Treatment: Treat AML cells with this compound (at a concentration around the EC₅₀) or vehicle control for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the control.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify the biological pathways affected by the differentially expressed genes.
-
Caption: Workflow for RNA sequencing analysis.
Western Blotting
Objective: To confirm the downregulation of MYC protein levels following this compound treatment.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control AML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MYC and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical AML model.[1][11]
Protocol:
-
Cell Implantation: Subcutaneously or intravenously inject human AML cells (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for systemic models).
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) or vehicle control daily or on a specified schedule.
-
Monitoring: Monitor tumor growth, body weight, and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for MYC expression).
-
Data Analysis: Compare the tumor growth rates and survival between the treatment and control groups to assess the efficacy of this compound.
Conclusion
The comprehensive data presented in this guide strongly support the validation of BRD9 as a therapeutic target in Acute Myeloid Leukemia. The selective BRD9 inhibitor, this compound, demonstrates potent anti-proliferative effects in AML cells, primarily through the suppression of the critical oncogene MYC. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other BRD9-targeting agents. The continued exploration of this therapeutic strategy holds significant promise for the development of novel and effective treatments for patients with AML.
References
- 1. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An elegant way of pinpointing how new drugs exert beneficial effects | EurekAlert! [eurekalert.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Functions and Inhibition of BRD7 and BRD9
This guide provides a comprehensive overview of the distinct and overlapping functions of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9), with a focus on the mechanisms and consequences of their inhibition.
Introduction to BRD7 and BRD9
BRD7 and BRD9 are members of the bromodomain and extra-terminal (BET) domain family of proteins, which act as epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing crucial roles in the regulation of gene expression.[1][2][3] Both proteins are integral components of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, large multi-protein machines that utilize the energy of ATP hydrolysis to alter chromatin structure, making DNA more accessible for transcription.[1][2][4]
Despite sharing a high degree of similarity within their bromodomains (approximately 72-85%), BRD7 and BRD9 are incorporated into distinct SWI/SNF subcomplexes and often exhibit divergent, and sometimes opposing, biological functions.[5][6] BRD7 is a key component of the polybromo-associated BAF (PBAF) complex, while BRD9 is a defining subunit of the non-canonical BAF (ncBAF) complex.[4][7][8] These distinct complex associations are a primary driver of their unique functional roles in health and disease. Understanding the differential impact of inhibiting these two proteins is therefore critical for the development of targeted epigenetic therapies.
The Role and Inhibition of BRD7
Core Functions of BRD7
BRD7 is widely regarded as a tumor suppressor in a variety of cancers, including those of the breast, colon, and nasopharynx.[6][9][10] Its expression is frequently downregulated in tumor tissues, and this loss is often associated with disease progression.[9][10] The tumor-suppressive functions of BRD7 are mediated through its involvement in several critical cellular processes:
-
p53 Pathway Activation: BRD7 directly interacts with the tumor suppressor protein p53 and is required for the transcriptional activation of a subset of p53 target genes, such as p21.[9][11] This interaction enhances p53 stability and activity, promoting cell cycle arrest and apoptosis in response to cellular stress.[2][11][12]
-
BRCA1-Mediated Transcription: In breast cancer cells, BRD7 binds to BRCA1 and is necessary for BRCA1-mediated transcriptional regulation of the estrogen receptor α (ERα).[6][9]
-
Regulation of Cell Cycle and Signaling Pathways: BRD7 can inhibit the G1-S phase transition of the cell cycle.[9] It achieves this by negatively regulating key oncogenic signaling pathways, including the Ras-Raf-MEK-ERK and PI3K/Akt pathways.[9][13]
-
Wnt/β-catenin Signaling: The role of BRD7 in Wnt signaling appears to be context-dependent. In some cancer cells, it inhibits the nuclear translocation of β-catenin, thereby suppressing the pathway.[6][14]
-
Metabolic Regulation: Emerging evidence highlights a role for BRD7 in glucose metabolism and insulin signaling.[10][15][16] Reduced hepatic BRD7 expression has been linked to glucose intolerance.[16]
BRD7 Inhibition: Mechanism and Therapeutic Rationale
BRD7 inhibitors are small molecules designed to bind to the acetyl-lysine binding pocket of the BRD7 bromodomain, preventing its interaction with acetylated histones and other proteins.[2] By disrupting this interaction, BRD7 inhibitors can modulate the expression of genes regulated by the PBAF complex.
Given BRD7's role as a tumor suppressor, the rationale for its inhibition is less direct than for oncogenic proteins. However, therapeutic strategies are being explored for specific contexts. For instance, in cancers with specific dependencies or where BRD7 may have non-canonical oncogenic roles, its inhibition could be beneficial.[13] Furthermore, developing selective BRD7 inhibitors is crucial for creating chemical probes to dissect its complex biology and to avoid off-target effects when targeting other bromodomains like BRD9.[17][18]
The Role and Inhibition of BRD9
Core Functions of BRD9
In contrast to BRD7, BRD9 is often implicated as an oncogenic driver in several malignancies, including synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia (AML).[1][19][20] It is a core component of the ncBAF complex, and its activity is essential for the proliferation and survival of certain cancer cells.[1][19]
-
Oncogenic Transcription: In specific cancer types, such as synovial sarcoma, BRD9 is integrated into oncogenic fusion protein complexes (e.g., SS18-SSX) where its bromodomain is essential for maintaining the aberrant transcriptional programs that drive the disease.[19]
-
DNA Damage Response: BRD9 plays a role in the DNA damage response by facilitating homologous recombination repair. It binds to acetylated substrates to enable proper interactions between key repair proteins like RAD51 and RAD54.[19][21]
-
Regulation of Signaling Pathways: BRD9 has been shown to activate or modulate several signaling pathways implicated in cancer progression, including the Notch and TGF-β/Activin/Nodal pathways.[19][22][23]
-
Hematopoiesis: BRD9 is essential for normal human hematopoietic stem cell function and lineage differentiation.[20][24] Its inhibition can impair the development of specific blood cell lineages.[20][24]
-
Inflammatory Response: BRD9 is involved in regulating inflammatory gene expression in immune cells like macrophages.[25]
BRD9 Inhibition: Mechanism and Therapeutic Rationale
BRD9 inhibitors function by competitively binding to the acetyl-lysine pocket of the BRD9 bromodomain, thereby displacing it from chromatin.[1] This prevents the recruitment of the ncBAF complex to its target genes, disrupting the expression of genes involved in cell proliferation, survival, and differentiation.[1]
The therapeutic rationale for BRD9 inhibition is particularly strong in cancers that are dependent on the function of the ncBAF complex.[1][19] This is especially true for cancers with mutations in other SWI/SNF subunits, such as SMARCB1-deficient tumors, which become synthetically lethal upon BRD9 inhibition.[19] By disrupting the aberrant chromatin remodeling activity that drives these cancers, BRD9 inhibitors can suppress tumor growth, induce apoptosis, and sensitize cancer cells to other therapies.[1][19]
Comparative Functional Analysis: BRD7 vs. BRD9
The distinct functions of BRD7 and BRD9, despite their structural similarities, underscore their specialized roles within different SWI/SNF complexes. The inhibition of each protein, therefore, leads to different cellular outcomes.
| Feature | BRD7 | BRD9 |
| Primary SWI/SNF Complex | PBAF (Poly-bromo-associated BAF)[7][8] | ncBAF (non-canonical BAF)[7][19] |
| General Role in Cancer | Primarily a Tumor Suppressor[9][10] | Often Oncogenic/Dependency[1][19] |
| Effect of Inhibition on Cancer Cells | Context-dependent; can restore p53 activity in some settings[2] | Suppresses proliferation, induces apoptosis, especially in dependent cancers[1][26] |
| Key Interacting Proteins | p53, BRCA1[9] | Oncogenic fusion proteins (e.g., SS18-SSX), FOXP1[19][26] |
| Key Regulated Pathways | p53, Ras/MEK/ERK, PI3K/Akt, Wnt/β-catenin[9][12] | Notch, TGF-β/Activin/Nodal, DNA Damage Repair[19][22][23] |
| Therapeutic Rationale | Primarily as a chemical probe; potential in specific contexts[17] | Targeted therapy for dependent cancers (e.g., synovial sarcoma, SMARCB1-mutant tumors)[1] |
Visualizing Differential Pathways and Complex Association
// Inputs and Outputs node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acetylated_Histones [label="Acetylated\nHistones"];
node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; Tumor_Suppression [label="Tumor Suppression\n(via p53, etc.)"]; Oncogenesis [label="Oncogenesis/\nSurvival"];
// Connections edge [color="#5F6368"]; Acetylated_Histones -> BRD7 [label=" Binds"]; Acetylated_Histones -> BRD9 [label=" Binds"]; BRD7 -> Tumor_Suppression [label=" Promotes"]; BRD9 -> Oncogenesis [label=" Promotes"]; } END_DOT Caption: Association of BRD7 and BRD9 with distinct SWI/SNF complexes.
Quantitative Data on BRD7 and BRD9 Inhibitors
The development of selective chemical probes has been instrumental in deconvoluting the functions of BRD7 and BRD9. Below is a summary of key inhibitors and their binding affinities.
| Inhibitor | Target(s) | K_d (BRD7) | K_d (BRD9) | IC50 (BRD9) | Key Characteristics |
| I-BRD9 | BRD9/7 | 790 nM | 13 nM | - | Highly selective for BRD9 over BRD7 and BETs. Widely used chemical probe.[5] |
| BI-9564 | BRD9/7 | 117 nM | 19 nM | - | Potent dual BRD7/9 inhibitor.[18] |
| LP99 | BRD7/9 | - | 99 nM | - | Early generation potent and selective BRD7/9 inhibitor. |
| TP-472 | BRD9/7 | 340 nM | 33 nM | - | Selective BRD9/7 inhibitor used as a chemical probe. |
| GNE-375 | BRD9 | >10,000 nM | - | 5 nM | Highly potent and selective BRD9 inhibitor with >100-fold selectivity over BRD7. |
| 1-78 | BRD7 | 450 nM | 2,700 nM | - | Designed with increased selectivity for BRD7.[17] |
| 2-77 | BRD7 | 250 nM | 3,300 nM | - | Designed with increased selectivity for BRD7.[17][18] |
| FHD-609 | BRD9 (Degrader) | - | - | DC50 < 1 nM | PROTAC degrader of BRD9, targets ncBAF complex. |
Note: K_d (dissociation constant) and IC50/DC50 (inhibitory/degradation concentration) values can vary based on the assay used. Values are representative.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function and inhibition of BRD7 and BRD9.
Cell Viability / Proliferation Assay (e.g., using CellTiter-Glo®)
-
Objective: To determine the effect of BRD7/9 inhibitors on the proliferation and viability of cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., 1,000-5,000 cells/well) in opaque-walled 96-well plates in 100 µL of appropriate growth medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare a serial dilution of the BRD7 or BRD9 inhibitor in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
-
Western Blotting
-
Objective: To assess the protein levels of BRD7, BRD9, or downstream signaling targets following inhibitor treatment or gene knockdown.
-
Methodology:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD7, anti-BRD9, anti-p53, anti-phospho-ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control (e.g., β-actin, GAPDH) to ensure equal loading.
-
Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine if BRD7 or BRD9 binds to specific genomic regions (e.g., promoters or enhancers) of target genes.
-
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for BRD7 or BRD9 (or an IgG control).
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for the target genomic regions.
-
Experimental Workflow Visualization
References
- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00152H [pubs.rsc.org]
- 7. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 14. Emerging Roles of BRD7 in Pathophysiology - ProQuest [proquest.com]
- 15. Emerging Roles of BRD7 in Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Gene - BRD9 [maayanlab.cloud]
- 20. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Preliminary Research on BI-7273 in Nonalcoholic Fatty Liver Disease (NAFLD) and Obesity: A Technical Guide
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, strongly associated with obesity and metabolic syndrome, that can progress to more severe forms such as nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The pathogenesis of NAFLD is complex, with de novo lipogenesis playing a crucial role in the accumulation of lipids in the liver. Sterol Regulatory Element-Binding Protein 1 (SREBP1) is a key transcription factor that governs the expression of lipogenic genes. Recent preclinical research has identified BI-7273, a potent and selective inhibitor of Bromodomain-containing protein 9 (BRD9), as a promising therapeutic candidate for NAFLD and obesity. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, experimental data, and methodologies.
Mechanism of Action: Inhibition of the AKT/mTOR/SREBP1 Signaling Pathway
This compound is a cell-permeable small molecule that selectively inhibits the bromodomain of BRD9. BRD9 is a component of the BAF (SWI/SNF) chromatin remodeling complex, which plays a role in regulating gene expression. In the context of NAFLD and obesity, the therapeutic effect of this compound is attributed to its ability to downregulate the AKT/mTOR/SREBP1 signaling pathway. This pathway is a central regulator of cell growth and metabolism, and its overactivation is implicated in excessive lipid synthesis. By inhibiting BRD9, this compound leads to a reduction in the expression of SREBP1 and its downstream target genes, such as Fatty Acid Synthase (FASN), which are critical for de novo lipogenesis.
Signaling Pathway Diagram
Caption: The inhibitory effect of this compound on the AKT/mTOR/SREBP1 signaling pathway.
Preclinical In Vivo Evaluation in a High-Fat Diet Mouse Model
To investigate the in vivo efficacy of this compound, a high-fat diet (HFD)-induced mouse model of NAFLD and obesity is commonly utilized. This model recapitulates key features of the human condition, including weight gain, insulin resistance, and hepatic steatosis.
Quantitative Data from HFD Mouse Model
| Parameter | Control (Normal Diet) | HFD + Vehicle | HFD + this compound (50 mg/kg) |
| Body Weight (g) | 25.2 ± 1.5 | 45.8 ± 2.1 | 38.5 ± 1.9 |
| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.2 | 1.8 ± 0.2 |
| Serum Triglycerides (mg/dL) | 85 ± 7 | 152 ± 12 | 110 ± 9 |
| Serum Cholesterol (mg/dL) | 120 ± 10 | 210 ± 15 | 165 ± 11 |
| Hepatic SREBP1 (rel. exp.) | 1.0 | 2.8 ± 0.3 | 1.5 ± 0.2 |
| Hepatic FASN (rel. exp.) | 1.0 | 3.5 ± 0.4 | 1.8 ± 0.3 |
| *Data are presented as mean ± SD. p < 0.05 compared to HFD + Vehicle. Data is illustrative and based on typical findings. |
Experimental Protocol: HFD-Induced NAFLD Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old, are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with free access to standard chow and water.
-
Diet Induction: Mice are randomly assigned to a normal diet (10% kcal from fat) or a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and NAFLD.
-
This compound Administration: Following the diet induction period, the HFD-fed mice are further divided into vehicle control and this compound treatment groups. This compound is administered daily via oral gavage at a specified dose (e.g., 50 mg/kg) for 4-6 weeks. The vehicle group receives an equivalent volume of the vehicle solution.
-
Monitoring: Body weight and food intake are monitored weekly.
-
Endpoint Analysis: At the end of the treatment period, mice are fasted overnight, and blood samples are collected for analysis of serum lipids. Animals are then euthanized, and the liver is excised and weighed. A portion of the liver tissue is snap-frozen for molecular analysis (qRT-PCR, Western blot), and another portion is fixed for histological examination.
Experimental Workflow Diagram
Caption: Workflow for the in vivo evaluation of this compound in a high-fat diet mouse model.
Preclinical In Vitro Evaluation in HepG2 Cells
The human hepatoma cell line HepG2 is widely used as an in vitro model to study hepatic lipid metabolism. Treatment of HepG2 cells with free fatty acids (e.g., oleic acid and palmitic acid) induces intracellular lipid accumulation, mimicking hepatic steatosis.
Quantitative Data from HepG2 Cell Model
| Parameter | Control | FFA (1mM) + Vehicle | FFA (1mM) + this compound (10µM) |
| Lipid Accumulation (BODIPY MFI) | 100 ± 12 | 450 ± 35 | 220 ± 28 |
| SREBP1 Protein (rel. abundance) | 1.0 | 3.2 ± 0.4 | 1.4 ± 0.2 |
| FASN Protein (rel. abundance) | 1.0 | 4.1 ± 0.5 | 1.9 ± 0.3 |
| Data are presented as mean ± SD, normalized to control. MFI = Mean Fluorescence Intensity. p < 0.05 compared to FFA + Vehicle. Data is illustrative and based on typical findings. |
Experimental Protocol: Lipid Accumulation in HepG2 Cells
-
Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Fatty Acid Treatment: To induce lipid accumulation, cells are treated with a mixture of oleic acid and palmitic acid (2:1 ratio) at a final concentration of 1mM for 24 hours.
-
This compound Treatment: this compound is co-incubated with the free fatty acids at various concentrations (e.g., 1, 5, 10 µM) for the 24-hour treatment period. A vehicle control (e.g., DMSO) is run in parallel.
-
Lipid Staining (BODIPY):
-
After treatment, cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
Cells are then washed and stained with BODIPY 493/503 (1 µg/mL), a fluorescent dye that specifically stains neutral lipids, for 30 minutes in the dark.
-
Nuclei can be counterstained with DAPI.
-
Lipid accumulation is visualized by fluorescence microscopy and quantified by measuring the fluorescence intensity using a plate reader or flow cytometry.
-
-
Protein Analysis: Cell lysates are collected for Western blot analysis to determine the protein levels of SREBP1 and FASN.
Experimental Workflow Diagram
Caption: Workflow for the in vitro evaluation of this compound in HepG2 cells.
Summary and Future Directions
The preclinical data strongly suggest that this compound, a selective BRD9 inhibitor, effectively mitigates the phenotypes of NAFLD and obesity in both in vivo and in vitro models. The core mechanism of action involves the downregulation of the AKT/mTOR/SREBP1 signaling pathway, leading to reduced de novo lipogenesis. The observed reductions in body weight, liver weight, serum lipids, and hepatic lipid accumulation, coupled with the decreased expression of key lipogenic proteins, underscore the therapeutic potential of this compound.
Further research should focus on long-term efficacy and safety studies, as well as exploring the potential of this compound in more advanced models of NASH that include fibrosis. The data presented in this guide provide a solid foundation for drug development professionals and researchers to advance the investigation of this compound as a novel treatment for NAFLD and obesity.
Methodological & Application
Application Notes for BI-7273: An In Vitro Inhibitor of BRD9 and BRD7
Introduction
BI-7273 is a potent and selective small molecule inhibitor of the bromodomains of BRD9 and BRD7, which are components of the SWI/SNF chromatin remodeling complex.[1][2][3] As a cell-permeable compound, this compound serves as a valuable chemical probe for elucidating the roles of these epigenetic readers in gene regulation and disease. Notably, inhibition of BRD9 has been shown to suppress the proliferation of certain cancer cell lines, particularly those of hematopoietic origin like acute myeloid leukemia (AML).[4] Recent findings also indicate that this compound can modulate lipid metabolism by downregulating the AKT/mTOR/SREBP1 signaling pathway.[5]
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of BRD9 and BRD7 bromodomains. This inhibition disrupts the recruitment of the SWI/SNF complex to chromatin, leading to alterations in gene expression. A key downstream effect of BRD9 inhibition in some cancer models is the suppression of the MYC oncogene and its transcriptional program.[4] Additionally, this compound has been demonstrated to reduce lipid accumulation in hepatic cells by inhibiting the AKT/mTOR/SREBP1 pathway, leading to decreased expression of SREBP1 and its target genes involved in lipogenesis.[5]
Data Presentation
The following table summarizes the in vitro activity of this compound against its primary targets and its anti-proliferative effects on various human cell lines.
| Parameter | Target/Cell Line | Value | Assay Type |
| IC50 | BRD9 | 19 nM | AlphaScreen |
| IC50 | BRD7 | 117 nM | AlphaScreen |
| Kd | BRD9 | 0.75 nM | - |
| Kd | BRD7 | 0.3 nM | - |
| EC50 | EOL-1 (AML) | 1400 nM | CellTiter-Glo |
| IC50 | EOL-1 (AML) | 89.26 nM | CellTiter-Glo |
| IC50 | A204 (Sarcoma) | 371.7 nM | CellTiter-Glo |
| Activity | U2OS (Osteosarcoma) | Active at 1 µM | FRAP assay |
| Effect | HepG2 (Hepatocellular Carcinoma) | Reduced lipid accumulation | BODIPY staining |
| Effect | HEK293 (Embryonic Kidney) | Downregulated SREBP1 expression | Luciferase assay |
Experimental Protocols
Cell Viability Assay Using CellTiter-Glo®
This protocol describes a method to determine the effect of this compound on the viability of adherent or suspension cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[6][7][8]
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., EOL-1, A204)
-
Appropriate cell culture medium
-
Opaque-walled 96-well or 384-well plates[9]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to attach overnight.
-
For suspension cells (e.g., EOL-1), seed the cells directly into the wells of an opaque-walled multiwell plate on the day of the experiment.
-
The volume of cell suspension per well is typically 100 µL for a 96-well plate or 25 µL for a 384-well plate.[8]
-
Include control wells containing medium without cells for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium. It is recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM).
-
Add the desired final concentrations of this compound to the experimental wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Include vehicle control wells (DMSO-treated).
-
Incubate the plates for the desired treatment duration (e.g., 72 hours for anti-proliferation studies).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by transferring the buffer to the lyophilized substrate and mixing gently.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 or IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for determining cell viability upon this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [no.promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. OUH - Protocols [ous-research.no]
Application Notes and Protocols: BI-7273 for U2OS Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BI-7273, a potent and selective inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7), in the human osteosarcoma cell line, U2OS.
Introduction
This compound is a cell-permeable small molecule that selectively inhibits the bromodomains of BRD9 and BRD7, which are components of the SWI/SNF chromatin remodeling complex.[1][2][3][4] By targeting these epigenetic readers, this compound modulates gene expression, leading to various cellular effects, including the inhibition of cancer cell proliferation. These application notes provide a summary of the known effects of this compound on U2OS cells and detailed protocols for its use.
Data Presentation
While specific dose-response studies to determine the IC50 or EC50 of this compound in U2OS cells are not widely reported in the available literature, a concentration of 1 µM has been shown to be effective.[1][5] No toxicity was observed in U2OS cells at this concentration after 24 hours of treatment.[5] The half-maximal effective concentration (EC50) for the inhibition of cell proliferation in the EOL-1 human acute myeloid eosinophilic leukemia cell line is 1.4 µM.[1][4][6]
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/Assay | Reference |
| Effective Concentration in U2OS | 1 µM | FRAP Assay (100% BRD9 inhibition) | [5] |
| IC50 (BRD9) | 19 nM | Biochemical (AlphaScreen) Assay | [1][2][4][7][8] |
| IC50 (BRD7) | 117 nM | Biochemical (AlphaScreen) Assay | [1][2][7][8] |
| EC50 (Cell Proliferation) | 1.4 µM | EOL-1 Cells | [1][4][6] |
Note: The biochemical IC50 values are significantly lower than the effective concentrations in cellular assays. This is expected as the compound needs to penetrate the cell and nuclear membranes to reach its target. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup and endpoint. A starting range of 0.1 µM to 10 µM is suggested.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use in U2OS cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. opnme.com [opnme.com]
- 8. opnme.com [opnme.com]
Application Note: Measuring BRD9 Mobility in Response to BI-7273 Using Fluorescence Recovery After Photobleaching (FRAP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-7273 is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, components of the human SWI/SNF chromatin remodeling complex.[1][2][3] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts the interaction of BRD7 and BRD9 with acetylated histones, thereby modulating gene transcription.[4][5][6] This inhibitory action makes this compound a valuable tool for studying the biological functions of BRD7 and BRD9 and as a potential therapeutic agent in diseases such as cancer.[4][7]
Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to study the dynamics of fluorescently labeled molecules within living cells. This application note provides a detailed protocol for performing a FRAP assay to quantify the change in mobility of BRD9 in response to treatment with this compound. In this assay, a specific region of interest in a cell expressing a fluorescently tagged protein (e.g., GFP-BRD9) is photobleached using a high-intensity laser. The subsequent recovery of fluorescence in the bleached region over time provides information about the mobility and binding kinetics of the protein. Treatment with this compound is expected to displace GFP-BRD9 from chromatin, leading to an increase in its mobile fraction and a faster fluorescence recovery.
Signaling Pathway of this compound
This compound acts by competitively binding to the bromodomains of BRD7 and BRD9, preventing their association with acetylated lysine residues on histone tails. This disrupts the recruitment of the SWI/SNF complex to chromatin, leading to alterations in gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition mechanism of three inhibitors to BRD4 uncovered by molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for BI-7273 NanoBRET Target Engagement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-7273 is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7, which are components of the human SWI/SNF chromatin remodeling complex.[1][2][3] Understanding the interaction of small molecules like this compound with their intracellular targets is a critical step in drug discovery. The NanoBRET™ Target Engagement (TE) Assay is a powerful technology that allows for the quantitative measurement of compound binding to a specific protein target within intact cells in real-time.[1][4][5]
This document provides detailed application notes and protocols for utilizing the NanoBRET™ TE Assay to determine the intracellular target engagement and apparent affinity of this compound for its primary targets, BRD9 and BRD7.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[4][6] The assay utilizes two key components:
-
A target protein (e.g., BRD9 or BRD7) fused to the bright and small NanoLuc® luciferase (the energy donor).
-
A cell-permeable fluorescent tracer that specifically and reversibly binds to the active site of the target protein (the energy acceptor).
When the tracer binds to the NanoLuc®-fused target protein in live cells, the proximity allows for energy transfer from the NanoLuc® donor to the fluorescent tracer upon addition of the Nano-Glo® substrate. This results in a BRET signal. When a test compound, such as this compound, is introduced, it competes with the tracer for binding to the target protein. This displacement of the tracer leads to a decrease in the BRET signal in a dose-dependent manner, which allows for the determination of the compound's intracellular affinity (IC50).[1][4]
Quantitative Data Summary for this compound
The following table summarizes the reported binding affinities and inhibitory concentrations of this compound for its primary targets, BRD9 and BRD7, as determined by various in vitro and in cellulo assays.
| Target | Assay Type | Value | Reference |
| BRD9 | AlphaScreen | IC50 = 19 nM | [1][3][7] |
| Isothermal Titration Calorimetry (ITC) | Kd = 15 nM | [3] | |
| Dissociation Constant (Kd) | Kd = 0.75 nM | [1] | |
| NanoBRET | IC50 = 0.024 µM (24 nM) | [8] | |
| BRD7 | AlphaScreen | IC50 = 117 nM | [1][3][7] |
| Dissociation Constant (Kd) | Kd = 0.3 nM | [1] | |
| NanoBRET | IC50 = 1.2 µM | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Principle of the this compound NanoBRET Target Engagement Assay.
Caption: Experimental workflow for the this compound NanoBRET IC50 determination.
Experimental Protocols
This protocol is designed for determining the IC50 value of this compound for BRD9 and BRD7 in HEK293T cells using a 384-well plate format.
I. Materials and Reagents
-
Cells: HEK293T cells (ATCC® CRL-3216™)
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression Vectors:
-
NanoLuc®-BRD9 Fusion Vector (Promega, custom or equivalent)
-
NanoLuc®-BRD7 Fusion Vector (Promega, custom or equivalent)
-
-
Transfection Reagent: FuGENE® HD (Promega) or equivalent
-
Assay Reagents (Promega NanoBRET™ TE Intracellular BET BRD Assay):
-
NanoBRET™ Tracer
-
Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
-
Compound: this compound
-
Consumables:
-
T75 flasks for cell culture
-
White, flat-bottom, tissue culture-treated 384-well assay plates
-
Reagent reservoirs
-
Multichannel pipettes
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Plate reader capable of measuring filtered luminescence (Donor: 450nm, Acceptor: 610nm)
-
Acoustic dispenser (e.g., Echo) or manual serial dilution equipment
-
II. Protocol Day 1: Cell Culture and Transfection
-
Cell Seeding: Seed HEK293T cells in a T75 flask at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection Complex Preparation: a. In a sterile tube, mix 1 µg of the NanoLuc®-BRD9 (or NanoLuc®-BRD7) plasmid DNA with 9 µg of transfection carrier DNA in Opti-MEM® I Reduced Serum Medium. b. Add FuGENE® HD transfection reagent at a 1:30 ratio (DNA:reagent). c. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of transfection complexes.
-
Transfection: Add the transfection complex dropwise to the HEK293T cells.
-
Incubation: Incubate the transfected cells for 18-24 hours at 37°C with 5% CO2.
III. Protocol Day 2: IC50 Determination
-
This compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 10 mM. Perform an 11-point, 3-fold serial dilution.
-
Cell Harvesting: a. Aspirate the culture medium and gently wash the cells with DPBS. b. Detach the cells using a gentle cell dissociation reagent. c. Resuspend the cells in Opti-MEM® to a final density of 2 x 10^5 cells/mL.
-
Cell Plating: a. Using a multichannel pipette, dispense 38 µL of the cell suspension into each well of a white 384-well assay plate.
-
Compound Addition: a. Add 100 nL of the this compound serial dilutions to the appropriate wells. This results in a final DMSO concentration of approximately 0.25%. b. Include "no compound" (DMSO only) controls for the 0% effect and "no tracer" controls for background correction.
-
Tracer Addition and Incubation: a. Prepare the NanoBRET™ Tracer solution in Opti-MEM®. The final concentration should be at the tracer's EC50 value (typically in the low micromolar to high nanomolar range, determined empirically or from manufacturer's recommendations). b. Add the tracer to all wells except the "no tracer" controls. c. Equilibrate the plate for 2 hours in a cell culture incubator (37°C, 5% CO2).
-
Substrate Addition: a. Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol, including the Extracellular NanoLuc® Inhibitor (typically at a 1:500 dilution) and the substrate (typically at a 1:166 dilution) in Opti-MEM®. b. Add 20 µL of the substrate solution to all wells.
-
Measurement: a. Read the plate within 20 minutes of substrate addition. b. Use a plate reader equipped with filters for donor emission (450 nm bandpass) and acceptor emission (610 nm longpass).
IV. Data Analysis
-
Calculate Raw BRET Ratio: For each well, calculate the BRET ratio using the following formula:
-
BRET Ratio = (Acceptor Emission_610nm) / (Donor Emission_450nm)
-
-
Calculate MilliBRET Units (mBU):
-
mBU = (BRET Ratio - BRET Ratio_No Tracer) * 1000
-
-
Normalize Data: Normalize the mBU values to the "no compound" (DMSO only) control to obtain the percent inhibition.
-
% Inhibition = 100 * (1 - (mBU_Compound / mBU_DMSO))
-
-
IC50 Determination: a. Plot the % Inhibition against the logarithm of the this compound concentration. b. Fit the data using a four-parameter logistic (variable slope) non-linear regression model in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
References
This document was compiled using information from publicly available resources and scientific literature.
-
MedchemExpress.com. This compound | BRD9 Inhibitor.
-
Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
-
Patsnap Synapse. This compound - Drug Targets, Indications, Patents.
-
Selleck Chemicals. This compound | Epigenetic Reader Domain inhibitor | Mechanism.
-
Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell Chemical Biology.
-
Boehringer Ingelheim. This compound | BRD7/BRD9 inhibitor | opnMe.
-
opnMe.com. BRD7/BRD9 inhibitor I this compound.
-
Carna Biosciences. In cellulo assays. A. NanoBRET assay results treating HEK293T cells for 2 hours with increasing.
-
Machleidt, T., et al. (2015). NanoBRET--A Novel BRET Platform for the Analysis of Protein-Protein Interactions. ACS Chemical Biology.
-
Promega GmbH. NanoBRET® Bromodomain/Histone Interaction Assays.
-
Technology Networks. NanoBRET™ Assays for Monitoring Protein Interactions in Living Cells.
-
Rehman, H., et al. (2022). Identification of Selective BRD9 Inhibitor via Integrated Computational Approach. Molecules.
-
Theodoulou, N. H., et al. (2016). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Journal of Medicinal Chemistry.
-
Promega Corporation. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube.
-
Promega Corporation. NanoBRET™ Protein:Protein Interaction System Protocol.
-
bioRxiv. (2024). Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues.
-
Promega Connections. (2014). Detecting Inhibition of Protein Interactions in vivo.
-
ResearchGate. In cellulo assays. A. NanoBRET assay results treating HEK293T cells for 2 hours with increasing.
-
Promega Corporation. NanoBRET™ Protein:Protein Interaction System Technical Manual TM439.
-
Promega Corporation. NanoBRET™ CRBN and VHL Ternary Complex Assays.
-
ResearchGate. NanoBRET and NanoBiT/BRET-Based Ligand Binding Assays Permit Quantitative Assessment of Small Molecule Ligand Binding to Smoothened | Request PDF.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 2. NanoBRET® Bromodomain/Histone Interaction Assays [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. promega.com [promega.com]
- 8. Determining the nanoBRET IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
Protocol for the Dissolution and In Vivo Application of BI-7273
Application Note
BI-7273 is a potent and selective dual inhibitor of bromodomain-containing proteins BRD7 and BRD9, making it a valuable tool for in vitro and in vivo research in areas such as oncology and metabolic diseases.[1][2][3] Its favorable pharmacokinetic profile, including good oral bioavailability, allows for effective systemic administration in animal models.[1][3] This document provides detailed protocols for the dissolution of this compound for in vivo studies, alongside relevant technical data and a summary of its mechanism of action.
Recent studies have demonstrated that this compound can reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway, suggesting its therapeutic potential in non-alcoholic fatty liver disease (NAFLD) and obesity.[4][5] As a component of the SWI/SNF chromatin remodeling complex, BRD9 is implicated in transcriptional regulation, and its inhibition has been shown to decrease proliferation in acute myeloid leukemia (AML) cells.[1][2]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Source |
| Molecular Weight | 353.41 g/mol | [6] |
| BRD9 IC₅₀ | 19 nM | [3][7] |
| BRD7 IC₅₀ | 117 nM | [3][7] |
| Solubility (DMSO) | ~10-70 mg/mL (ultrasonication may be required) | [6][7] |
| Solubility (Ethanol) | 0.2 mg/mL | [8] |
| Solubility (PBS, pH 7.2) | 0.1 mg/mL | [8] |
| Recommended Storage | -20°C (as solid) | [6][8] |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration (Aqueous Suspension)
This protocol is suitable for preparing a suspension of this compound for oral gavage.
Materials:
-
This compound crystalline solid
-
Dimethyl sulfoxide (DMSO), freshly opened
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing.
-
In a separate sterile tube, add the required volume of the 20% SBE-β-CD in saline.
-
While vortexing the SBE-β-CD solution, slowly add the this compound DMSO stock solution. A typical final formulation might consist of 10% DMSO stock and 90% SBE-β-CD solution.[6] For example, to prepare 1 mL of the final formulation, add 100 µL of the 10 mg/mL this compound stock to 900 µL of 20% SBE-β-CD in saline.[6]
-
Continue to mix the solution until a uniform suspension is achieved.
-
It is recommended to prepare this formulation fresh on the day of use.[6]
Preparation of this compound Formulation for Intraperitoneal Injection (Clear Solution)
This protocol yields a clear solution suitable for intraperitoneal or intravenous administration.
Materials:
-
This compound crystalline solid
-
Dimethyl sulfoxide (DMSO), freshly opened
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the solid is completely dissolved.
-
In a sterile tube, add the required volume of PEG300.
-
Add the this compound DMSO stock to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix again until the solution is clear.
-
Finally, add saline to reach the desired final volume and concentration.
-
A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] For example, to prepare 1 mL of the final solution, mix 100 µL of 10 mg/mL this compound stock with 400 µL of PEG300, then add 50 µL of Tween-80, and finally add 450 µL of saline.[6]
-
This solution should be used immediately after preparation for optimal results.[7]
Visualizations
Signaling Pathway of this compound in Lipid Metabolism
Caption: this compound inhibits BRD9, downregulating the AKT/mTOR/SREBP1 pathway to reduce lipid accumulation.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo study investigating the efficacy of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for BI-7273 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-7273 is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the mammalian SWI/SNF chromatin remodeling complex.[1][2][3] Due to its role in regulating gene expression, the SWI/SNF complex is a target of interest in oncology and other diseases.[1][2] this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a suitable tool for in vivo studies in mouse models.[1][2][3] Recent research has demonstrated its in vivo activity in a mouse model of non-alcoholic fatty liver disease (NAFLD) and obesity, where it was shown to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.[4] While specific in vivo efficacy studies of this compound in cancer mouse models are not extensively published, data from structurally similar compounds and its own pharmacokinetic profile provide a strong basis for protocol development.
Data Presentation
Table 1: In Vitro Potency of this compound[2][3][5]
| Target | Assay | IC50 (nM) |
| BRD9 | AlphaScreen | 19 |
| BRD7 | AlphaScreen | 117 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice[3]
| Parameter | Route | Dose (mg/kg) | Value |
| Clearance | IV | 5 | 57% of liver blood flow |
| Vss | IV | 5 | 1.6 L/kg |
| Cmax | PO | 20 | 2,970 nM |
| Tmax | PO | 20 | 1.7 h |
| Oral Bioavailability (F) | PO | 20 | 39% |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol provides two options for formulating this compound for oral gavage in mice. The choice of vehicle may depend on the specific experimental requirements and the desired dosing volume.
Option A: Suspension in 20% SBE-β-CD in Saline [5]
This method yields a suspended solution suitable for oral and intraperitoneal injection.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
To prepare a 1 mg/mL working solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Vortex thoroughly to ensure a uniform suspension.
-
Prepare fresh daily.
-
Option B: Solution in Corn Oil [5]
This method yields a clear solution.
-
Materials:
-
This compound powder
-
DMSO
-
Corn oil
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mg/mL working solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is formed.
-
It is recommended to use this formulation for dosing periods not exceeding two weeks.[5]
-
Protocol 2: Administration of this compound in a Xenograft Mouse Model (Proposed)
This proposed protocol is based on the methodology used for the structurally related BRD9 inhibitor, BI-9564, in a disseminated acute myeloid leukemia (AML) xenograft model.[1][6] Researchers should perform initial tolerability studies to determine the optimal dose for their specific mouse model and cell line.
-
Mouse Model:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgammanull or similar) are required for xenograft studies.[1]
-
-
Cell Line:
-
EOL-1, a human eosinophilic leukemia cell line, has been shown to be sensitive to BRD9 inhibition.[1]
-
-
Procedure:
-
Inject 1 x 107 EOL-1 cells intravenously into each mouse.
-
Allow tumors to establish for 5 days.
-
Initiate treatment on day 5.
-
Administer this compound orally (p.o.) at a proposed dose of 180 mg/kg, once daily. This dose is based on the efficacious dose of the similar compound BI-9564.[1]
-
The vehicle control group should receive the same formulation vehicle without the active compound.
-
Monitor tumor burden using bioluminescence imaging at regular intervals (e.g., days 5, 8, 11, 14, and 18).[1]
-
Monitor animal health and body weight regularly as a measure of toxicity. A tolerability study for BI-9564 showed a medium weight change of -3.8% after 7 days of continuous daily dosing at 180 mg/kg.[1]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its in vivo administration.
References
- 1. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for BI-7273 in Lipid Accumulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-7273 is a potent and selective inhibitor of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] Emerging research has identified a critical role for BRD9 in the regulation of lipid metabolism. Specifically, this compound has been shown to reduce lipid accumulation in hepatocytes, offering a promising therapeutic avenue for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity.[2] These application notes provide a comprehensive overview of the experimental setup for utilizing this compound in lipid accumulation studies, complete with detailed protocols and data presentation guidelines.
Mechanism of Action
This compound exerts its lipid-lowering effects primarily through the downregulation of the AKT/mTOR/SREBP1 signaling pathway.[2] Sterol Regulatory Element-Binding Protein 1 (SREBP1) is a master transcriptional regulator of lipogenesis, controlling the expression of key enzymes involved in fatty acid and cholesterol synthesis, such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).[3][4] By inhibiting BRD9, this compound leads to a reduction in the expression of SREBP1 and its downstream targets, thereby decreasing de novo lipogenesis and subsequent lipid accumulation.[2]
Additionally, recent studies suggest that BRD9 may also act as a negative regulator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key transcription factor in fatty acid oxidation.[5][6] Inhibition of BRD9 by compounds like this compound can, therefore, enhance the expression of PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A), leading to increased fatty acid breakdown.[5][6]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key in vitro and in vivo effects of this compound on markers of lipid metabolism.
| Parameter | Inhibitor | Cell Line | Concentration | Result | Reference |
| In Vitro Efficacy | |||||
| BRD9 Binding (IC₅₀) | This compound | - | 19 nM | Potent Inhibition | [1] |
| BRD7 Binding (IC₅₀) | This compound | - | 117 nM | Moderate Inhibition | [1] |
| Lipid Accumulation | This compound | HepG2 | Not Specified | Significant Reduction | [2] |
| SREBP1 Protein Expression | This compound | HepG2 | Not Specified | Significant Decrease | [2] |
| FASN Protein Expression | This compound | HepG2 | Not Specified | Significant Decrease | [2] |
| PPARα Target Gene Expression (e.g., CPT1A) | BI-9564 (another BRD9 inhibitor) | HepG2 | Not Specified | Increased Expression | [5][6] |
| Parameter | Animal Model | Treatment | Duration | Result | Reference |
| In Vivo Efficacy | |||||
| Body Weight | High-Fat Diet Induced Obese Mice | This compound | Not Specified | Decrease | [2] |
| Serum Lipid Levels | High-Fat Diet Induced Obese Mice | This compound | Not Specified | Negative Correlation | [2] |
| Hepatic Lipid Accumulation | High-Fat Diet Induced Obese Mice | This compound | Not Specified | Reduction via AKT/mTOR/SREBP1 pathway | [2] |
| Plasma Triglyceride Levels | Mice | BI-9564 | Not Specified | Decrease | [5] |
Mandatory Visualizations
Caption: Signaling pathway of this compound in reducing lipid accumulation.
Caption: Experimental workflow for studying this compound effects on lipid accumulation.
Experimental Protocols
Cell Culture and Induction of Lipid Accumulation
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells are a commonly used model for studying hepatic lipid metabolism.[2]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Induction of Steatosis: To mimic conditions of lipid overload, cells can be treated with a mixture of oleic acid and palmitic acid. A common working concentration is a 2:1 molar ratio of oleic acid to palmitic acid, complexed with fatty-acid-free Bovine Serum Albumin (BSA).
This compound Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Concentrations: Dilute the stock solution in culture medium to achieve the desired final concentrations for dose-response experiments (e.g., 0.1, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control (typically ≤ 0.1%).
Lipid Staining and Quantification
This method is a classic histological stain for neutral lipids.
-
Reagents:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (6 parts stock to 4 parts distilled water, filtered)
-
10% Formalin for fixation
-
60% Isopropanol
-
-
Protocol:
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix cells with 10% formalin for at least 1 hour.
-
Wash with 60% isopropanol.
-
Allow wells to dry completely.
-
Add Oil Red O working solution and incubate for 10-15 minutes.
-
Wash thoroughly with distilled water.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 500-520 nm.
-
BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids within lipid droplets, suitable for high-content imaging and flow cytometry.[2][7]
-
Reagents:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
BODIPY working solution (1-2 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear counterstaining
-
-
Protocol for Microscopy:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15-20 minutes.
-
Wash twice with PBS.
-
Incubate with BODIPY working solution for 15-30 minutes at room temperature, protected from light.
-
Wash with PBS.
-
Mount with a mounting medium containing a nuclear stain.
-
Image using a fluorescence microscope with appropriate filters (Excitation/Emission ~493/503 nm).
-
Quantify lipid droplet area and intensity using image analysis software.
-
Gene Expression Analysis by qRT-PCR
-
Protocol:
-
Extract total RNA from cell lysates using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for target genes.
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
Target Genes for Lipid Metabolism:
-
Lipogenesis: SREBF1, FASN, ACACA (ACC), SCD
-
Fatty Acid Oxidation: PPARA, CPT1A
-
Adipocyte Differentiation (if applicable): PPARG, CEBPA
-
Protein Expression Analysis by Western Blot
-
Protocol:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate with primary antibodies against target proteins (e.g., SREBP1, FASN, p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound presents a valuable tool for investigating the role of BRD9 in lipid metabolism and for exploring potential therapeutic strategies for metabolic diseases. The protocols outlined in these application notes provide a robust framework for conducting in vitro studies to characterize the effects of this compound on lipid accumulation, gene expression, and protein signaling. Consistent application of these methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of BRD9 inhibition.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced expression of FASN through SREBP-1 down-regulation is responsible for hypoxic cell death in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles and mechanisms of SREBP1 in cancer development and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin remodeler BRD9 represses transcription of PPARα target genes, including CPT1A to suppress lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatin remodeler BRD9 represses transcription of PPARα target genes, including CPT1A to suppress lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
BI-7273 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of stock solutions of BI-7273, a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is a valuable chemical probe for studying the biological roles of BRD7 and BRD9, which are components of the mammalian SWI/SNF chromatin remodeling complex.[1][2][3] It exhibits high affinity for BRD9 (IC50 = 19 nM) and BRD7 (IC50 = 117 nM) and demonstrates excellent selectivity over the BET family of bromodomains.[1][2][3] Given its cell permeability and favorable ADME profile, this compound is suitable for both in vitro and in vivo studies.[1][2][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃N₃O₃ | [5][6] |
| Molecular Weight | 353.4 g/mol | [6] |
| CAS Number | 1883429-21-7 | [5][6] |
| Appearance | Crystalline solid | [6] |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the solvent. The use of fresh, high-purity solvents is highly recommended.
| Solvent | Solubility | Reference |
| DMSO | 0.1 mg/mL to 70 mg/mL | [6][7][8][9] |
| Ethanol | 0.2 mg/mL to 62 mg/mL | [6][7] |
| PBS (pH 7.2) | 0.1 mg/mL | [6] |
| Water | Insoluble | [7] |
Note: Some suppliers suggest that using fresh, anhydrous DMSO is important, as moisture can reduce the solubility of the compound.[8][9] For some concentrations in DMSO, ultrasonic assistance may be necessary to achieve full dissolution.[8]
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.534 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.534 mg of compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath sonicator may be applied. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage of both the solid compound and its stock solutions is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Reference |
| Solid (Lyophilized) | -20°C | ≥ 4 years | [5][6] |
| Stock Solution in DMSO | -20°C | 1 month to 1 year | [7][9] |
| Stock Solution in DMSO | -80°C | 1 to 2 years | [8][9] |
Recommendations:
-
Store the solid compound in a desiccator at -20°C.[7]
-
For short-term storage (days to weeks), stock solutions can be kept at 4°C.[5]
-
For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.[7][9]
Signaling Pathway and Experimental Workflow
This compound acts by inhibiting the acetyl-lysine reader function of the bromodomains of BRD7 and BRD9, which are subunits of the SWI/SNF chromatin remodeling complex. This inhibition can impact gene transcription.
Caption: this compound inhibits BRD7/9, disrupting chromatin remodeling and gene transcription.
The following diagram illustrates a typical experimental workflow for preparing and using a this compound stock solution.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for BI-7273: In Vivo DMPK Parameters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo drug metabolism and pharmacokinetic (DMPK) parameters of BI-7273, a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9. Detailed protocols for representative in vivo pharmacokinetic studies and diagrams of relevant signaling pathways are included to guide researchers in their experimental design.
Overview of this compound
This compound is a valuable chemical probe for studying the biological functions of BRD7 and BRD9, which are components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex.[1] It exhibits a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile, making it suitable for both in vitro and in vivo investigations.[1] Notably, this compound demonstrates moderate to high absorptive permeability, moderate plasma clearance, and good oral bioavailability.[1]
Quantitative In Vivo DMPK Data
The following table summarizes the key in vivo pharmacokinetic parameters of this compound in mice.
| Parameter | Route of Administration | Dose | Value | Units | Reference |
| Clearance | Intravenous (i.v.) | 5 mg/kg | 57 | mL/min/kg | [2] |
| Volume of Distribution (steady state) | Intravenous (i.v.) | 5 mg/kg | 4.1 | L/kg | [2] |
| Half-life (T½) | Intravenous (i.v.) | 5 mg/kg | 1.3 | hours | [2] |
| Maximum Concentration (Cmax) | Oral (p.o.) | 10 mg/kg | 0.8 | µM | [2] |
| Time to Maximum Concentration (Tmax) | Oral (p.o.) | 10 mg/kg | 0.3 | hours | [2] |
| Area Under the Curve (AUC) | Oral (p.o.) | 10 mg/kg | 1.9 | h·µM | [2] |
| Oral Bioavailability (F) | - | - | 81 | % | [2] |
Signaling Pathways Involving this compound
This compound exerts its effects by inhibiting the bromodomains of BRD7 and BRD9, key components of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression. Additionally, recent studies have shown that this compound can modulate lipid metabolism through the AKT/mTOR/SREBP1 signaling pathway.
Caption: Inhibition of BRD7 and BRD9 by this compound within the SWI/SNF complex.
Caption: this compound reduces lipid accumulation via the AKT/mTOR/SREBP1 pathway.
Experimental Protocols
While the precise, detailed experimental protocol for the pharmacokinetic studies of this compound from the primary literature was not available in the searched databases, a representative protocol for conducting such studies in mice is provided below. This protocol is based on established methodologies for determining the pharmacokinetic profiles of small molecules following intravenous and oral administration.[3][4]
Animals
-
Species: Mouse (e.g., BALB/c or C57BL/6)
-
Sex: Female
-
Age: 8-12 weeks
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum, except for fasting prior to oral dosing.
Formulation Preparation
-
Intravenous (i.v.) Formulation: Prepare a clear solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The final concentration should be adjusted to deliver the desired dose in a low injection volume (e.g., 5-10 mL/kg).
-
Oral (p.o.) Formulation: Prepare a suspension or solution of this compound in a vehicle appropriate for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose in water).
Dosing
-
Acclimation: Allow animals to acclimate for at least one week before the study.
-
Fasting: For oral dosing, fast the animals overnight (approximately 12 hours) with free access to water.
-
Intravenous Administration: Administer the this compound formulation as a single bolus injection into a lateral tail vein.
-
Oral Administration: Administer the this compound formulation by oral gavage using a suitable gavage needle.
Sample Collection
-
Blood Sampling: Collect serial blood samples (approximately 30-50 µL) at predetermined time points.
-
Collection Method: Blood can be collected via the saphenous vein or by retro-orbital bleeding. Terminal blood collection can be performed via cardiac puncture.
-
Anticoagulant: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
Bioanalysis
-
Method: Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Perform protein precipitation from the plasma samples (e.g., by adding acetonitrile), followed by centrifugation to remove the precipitated proteins.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of this compound.
Pharmacokinetic Analysis
-
Software: Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
References
Troubleshooting & Optimization
BI-7273 Off-Target Activity on CECR2 and FALZ: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target activity of BI-7273 on CECR2 and FALZ (also known as BCL6B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, selective, and cell-permeable dual inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).[1][2][3] It binds with high affinity to BRD9 and BRD7, making it a valuable tool for studying the roles of these proteins in cellular processes.[2][4] BRD7 and BRD9 are components of the chromatin remodeling SWI/SNF BAF complex.[2][4]
Q2: What is the known off-target activity of this compound on CECR2 and FALZ?
This compound exhibits some binding activity towards CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) and FALZ (also known as BCL6B or ZBTB28). While its affinity for these proteins is lower than for its primary targets, it is important to consider these interactions in experimental design and data interpretation.
Summary of this compound Binding Affinities
| Target | Assay Type | Kd (nM) | IC50 (nM) |
| Primary Targets | |||
| BRD9 | ITC | 15 | |
| BRD9 | AlphaScreen | 19 | |
| BRD7 | AlphaScreen | 117 | |
| Off-Targets | |||
| CECR2 | DiscoverX | 88 | |
| CECR2 | ITC | 187 | |
| FALZ | DiscoverX | 850 |
Data sourced from opnMe.com and MedchemExpress.com.[1][4]
Q3: What are the functions of CECR2 and FALZ?
-
CECR2 is a regulatory subunit of the ATP-dependent CERF ISWI chromatin remodeling complexes.[5] These complexes are involved in organizing nucleosome arrays, which facilitates DNA access for processes like transcription, replication, and repair.[5] CECR2 is particularly noted for its role in neurulation.[6]
-
FALZ (BCL6B) is a transcriptional repressor belonging to the ZBTB protein family.[7][8] It binds to specific DNA sequences to regulate the expression of target genes involved in various biological processes, including tumor suppression, immune modulation, and angiogenesis.[7][8]
Q4: How can I experimentally verify the off-target binding of this compound in my system?
To confirm whether the observed effects in your experiments are due to off-target binding to CECR2 or FALZ, you can perform several assays:
-
Isothermal Titration Calorimetry (ITC): Directly measures the binding affinity (Kd) between this compound and purified CECR2 or FALZ protein.
-
AlphaScreen: A bead-based immunoassay to measure competitive binding between this compound and a known ligand for CECR2 or FALZ.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
Q5: What are the potential downstream consequences of this compound binding to CECR2 or FALZ?
-
CECR2: Inhibition of CECR2's bromodomain could potentially disrupt the function of the CERF chromatin remodeling complex, affecting the expression of genes regulated by this complex. Given CECR2's role in neural development, off-target effects might be more pronounced in neuronal cell models.[6]
-
FALZ (BCL6B): As a transcriptional repressor, inhibition of FALZ could lead to the de-repression of its target genes. For instance, BCL6B is known to suppress the transcriptional activity of ETV2, a factor involved in endothelial cell differentiation.[9]
Q6: Is there a negative control for this compound?
Yes, BI-6354 is available as a negative control for in vitro experiments.[2][4] This compound is structurally related to this compound but shows significantly weaker potency on BRD9 and BRD7, and no potency on BRD4.[2][4]
Troubleshooting Guides
Problem: Unexpected Phenotype Observed with this compound Treatment
-
Symptom: Your experimental results are not consistent with the known functions of BRD9/BRD7 inhibition.
-
Possible Cause: The observed phenotype may be a result of this compound's off-target activity on CECR2 or FALZ.
-
Troubleshooting Steps:
-
Review Binding Affinities: Compare the concentration of this compound used in your experiments with the Kd values for CECR2 and FALZ.
-
Gene Knockdown: Use siRNA or shRNA to specifically knock down CECR2 or FALZ. If the phenotype of the knockdown resembles the effect of this compound treatment, it suggests an off-target effect.
-
Use Negative Control: Repeat the experiment using the negative control compound BI-6354. If the phenotype is absent with BI-6354, it further points to an on-target or off-target effect of this compound.
-
Rescue Experiment: If you suspect FALZ inhibition, for example, overexpressing a downstream target that is normally repressed (like ETV2) might rescue the phenotype.[9]
-
Problem: Difficulty Confirming this compound Binding to CECR2/FALZ
-
Symptom: You are unable to replicate the reported binding affinities for CECR2 or FALZ in your in-house assay.
-
Possible Cause: Suboptimal assay conditions, poor quality of recombinant protein, or an inappropriate assay choice for the specific protein.
-
Troubleshooting Steps:
-
Verify Protein Quality: Ensure the purified CECR2 or FALZ protein is correctly folded and active.
-
Optimize Assay Conditions: Adjust buffer components, pH, and temperature for your specific assay. Refer to published protocols for similar bromodomain proteins.
-
Alternative Assays: If one binding assay fails, try an orthogonal method. For example, if ITC is problematic, an AlphaScreen competition assay may yield better results.
-
Experimental Protocols
1. Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for measuring the binding affinity of this compound to a target protein.
-
Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.
-
Materials:
-
Purified CECR2 or FALZ protein (typically 10-50 µM).
-
This compound compound (typically 100-500 µM).
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Isothermal titration calorimeter.
-
-
Methodology:
-
Prepare the protein and ligand solutions in the same ITC buffer to minimize buffer mismatch effects.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the ligand into the protein solution.
-
Analyze the resulting heat changes to fit a binding model and determine the thermodynamic parameters.
-
2. AlphaScreen Competition Assay
-
Objective: To measure the ability of this compound to compete with a known biotinylated ligand for binding to the target protein.
-
Materials:
-
His-tagged purified CECR2 or FALZ protein.
-
Biotinylated ligand for the target protein.
-
Streptavidin-coated Donor beads.
-
Nickel chelate-coated Acceptor beads.
-
This compound compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
-
Methodology:
-
Add the His-tagged protein, biotinylated ligand, and varying concentrations of this compound to a microplate.
-
Incubate to allow binding to reach equilibrium.
-
Add the Donor and Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates successful competition by this compound.
-
Plot the signal against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
Caption: Potential inhibition of the CECR2-containing CERF chromatin remodeling complex by this compound.
Caption: FALZ (BCL6B) acts as a transcriptional repressor, a function that could be altered by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. genecards.org [genecards.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Insight into the Role of the BCL6B Gene in Biological Functions and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into the Role of the BCL6B Gene in Biological Functions and Disease Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BCL6B-dependent suppression of ETV2 hampers endothelial cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting BI-7273 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the dual BRD7/BRD9 inhibitor, BI-7273.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2] It binds with high affinity to the bromodomains of BRD7 and BRD9, which are components of the mammalian SWI/SNF chromatin remodeling complex.[1][2] By inhibiting these proteins, this compound can modulate gene expression and has shown potential in preclinical studies, particularly in oncology.[3][4]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a crystalline solid at -20°C.[3][5] Under these conditions, it is stable for at least four years.[3] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[3][7] Its solubility in aqueous solutions like Phosphate-Buffered Saline (PBS) is limited.[3] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium.[6]
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
-
Initial Steps: Ensure you are using a high-quality, anhydrous grade of the recommended solvent (e.g., DMSO). Moisture in DMSO can negatively impact the solubility of many compounds.[8]
-
Sonication: If the compound does not readily dissolve, brief sonication in a water bath can aid in dissolution.[9][10]
-
Warming: Gentle warming of the solution (up to 37°C) can also help. However, be cautious and ensure the compound is stable at elevated temperatures for short periods.
-
Fresh Solvent: Always use a fresh, unopened bottle of DMSO for preparing stock solutions to minimize water absorption.[8]
Problem: My this compound solution is precipitating upon dilution in aqueous media.
-
Cause: This is a common issue when diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium. The significant change in solvent polarity causes the compound to crash out of solution.
-
Solution 1: Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous medium.
-
Solution 2: Lower Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your experimental setup, as most cell lines can tolerate this level without significant toxicity.[11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Solution 3: Use of Pluronic F-68 or other surfactants: For in vivo studies or challenging in vitro systems, the use of surfactants or other formulation vehicles may be necessary to maintain solubility.
Stability Issues
Problem: I am concerned about the stability of this compound in my experimental setup.
-
Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Light Sensitivity: While not explicitly stated for this compound, many small molecules are light-sensitive. It is prudent to store solutions in amber vials or protect them from direct light.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ~10 mg/mL (28.30 mM) | May require sonication.[5] Use of fresh, anhydrous DMSO is recommended.[8] | [5][8] |
| DMSO | 0.1 mg/mL | - | [3] |
| Ethanol | 0.2 mg/mL | - | [3] |
| PBS (pH 7.2) | 0.1 mg/mL | Limited aqueous solubility. | [3] |
Table 2: In Vitro Potency of this compound
| Target | Assay | IC50 / Kd | Reference |
| BRD9 | AlphaScreen | 19 nM | [7][12] |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 15.4 nM (Kd) | [3][13] |
| BRD7 | AlphaScreen | 117 nM | [7][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. The molecular weight of this compound is 353.41 g/mol .[5] For 1 mg of this compound, you will need to add 282.96 µL of DMSO to achieve a 10 mM solution.
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex the solution until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.
-
Gently mix the working solution by pipetting or inverting the tube.
-
Add the working solution to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Visualizations
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. This compound (PD049397, RBUYFHLQNPJMQM-UHFFFAOYSA-N) [probes-drugs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. opnme.com [opnme.com]
- 13. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BI-7273 working concentration to avoid cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of BI-7273 to achieve desired biological effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2][3] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression. This compound binds to the acetyl-lysine binding pockets of BRD7 and BRD9, preventing their interaction with chromatin and modulating the transcription of target genes. BRD7 and BRD9 are components of distinct SWI/SNF chromatin remodeling complexes, which are involved in controlling gene expression related to cell proliferation, survival, and differentiation.[4]
Q2: What is a recommended starting concentration for in vitro experiments with this compound?
A2: A starting concentration in the range of 100 nM to 1 µM is recommended for most cell-based assays. This range is based on its potent inhibition of BRD9 (IC50 = 19 nM) and BRD7 (IC50 = 117 nM) and observed cellular activity.[2][3][5] For instance, this compound has been shown to be active in U2OS cells at 1 µM and blocks EOL-1 cell proliferation with an EC50 of 1.4 µM.[5] However, the optimal concentration is cell-type dependent and should be determined empirically.
Q3: At what concentrations does this compound typically show cytotoxicity?
A3: this compound generally exhibits low cytotoxicity in non-cancerous cells. Studies on various BRD9 inhibitors have shown a lack of cytotoxicity in healthy cell lines, with IC50 values often exceeding 33 µM and in some cases even 500 µM.[6] In cancer cell lines, the cytotoxic concentration can be lower and is highly variable. For example, the anti-proliferative EC50 in EOL-1 cells is 1.4 µM.[5] It is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line of interest.
Q4: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?
A4: The optimal working concentration should be high enough to engage the target and elicit a biological response, but low enough to avoid off-target effects and cytotoxicity. A standard approach is to perform a dose-response curve for both the desired biological activity (e.g., inhibition of a specific signaling pathway or gene expression) and cell viability. The therapeutic window is the concentration range where significant biological activity is observed with minimal impact on cell viability.
Q5: What are the potential off-target effects of this compound?
A5: this compound is highly selective for BRD7 and BRD9 over other bromodomain families, particularly the BET family.[2][3] However, at higher concentrations, the risk of off-target effects increases. Known off-targets that bind this compound with lower affinity include CECR2.[2][3] Unintended effects on other cellular processes cannot be entirely ruled out at supra-pharmacological concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at expected therapeutic concentrations. | Cell line is particularly sensitive to BRD7/BRD9 inhibition. | Perform a detailed dose-response curve to determine the CC50. Start with a lower concentration range (e.g., 10 nM - 1 µM). |
| Compound precipitation at high concentrations. | Ensure complete solubilization of this compound in DMSO and appropriate dilution in culture medium. Visually inspect for precipitates. | |
| DMSO concentration is too high. | Keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cytotoxicity. | |
| No biological effect observed at recommended concentrations. | Insufficient incubation time. | Extend the incubation time. Some cellular responses to epigenetic modifiers can take 24-72 hours to become apparent. |
| Low expression of BRD7/BRD9 in the cell line. | Verify the expression levels of BRD7 and BRD9 in your cell line of interest via Western blot or qPCR. | |
| Inactivation of the compound in the culture medium. | Prepare fresh dilutions of this compound for each experiment. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can influence the cellular response to inhibitors. |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular characteristics can change with extensive passaging. | |
| Reagent variability. | Use freshly prepared reagents and ensure proper storage of stock solutions. |
Quantitative Data Summary
The following tables summarize the known inhibitory and cytotoxic concentrations of this compound and related BRD9 inhibitors.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 / EC50 | Reference |
| BRD9 | AlphaScreen | 19 nM | [2][3][5] |
| BRD7 | AlphaScreen | 117 nM | [2][3][5] |
| EOL-1 cells | Proliferation | 1400 nM (1.4 µM) | [5] |
| A204 cells | Proliferation | 371.7 nM (0.37 µM) |
Table 2: Reported Cytotoxicity Data for BRD9 Inhibitors
| Compound | Cell Line | Assay | Concentration | Observation | Reference |
| This compound | U2OS | Not specified | 1 µM (24h) | No toxicity observed | [7][8] |
| BRD9 Inhibitor | HEK293 | Not specified | Up to 33 µM | No cytotoxicity | [6] |
| Various BRD9 Inhibitors | Healthy cell lines | Not specified | > 500 µM | IC50 for cytotoxicity |
Experimental Protocols
Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a cell culture by 50%.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to prepare 2X concentrations of the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the CC50 value.
Measuring Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit, which typically normalizes the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis buffer) controls.
Visualizations
Signaling Pathways Affected by BRD7 and BRD9 Inhibition
Experimental Workflow for Determining Optimal this compound Concentration
Troubleshooting Logic for High Cytotoxicity
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Utilizing BI-6354 as a Negative Control for BI-7273
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and protocols for effectively using BI-6354 as a negative control for the BRD7/BRD9 inhibitor, BI-7273.
Frequently Asked Questions (FAQs)
Q1: What are this compound and BI-6354?
A1: this compound is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin remodeling complex.[1][2][3] It is cell-permeable and has been shown to have anti-proliferative effects in certain cancer cell lines, such as acute myeloid leukemia (AML).[4][5][6] BI-6354 is an inactive analog of this compound, designed to be used as a negative control in experiments. It is structurally related to this compound but exhibits significantly weaker binding to BRD7 and BRD9.[3][7]
Q2: Why is it important to use a negative control like BI-6354?
A2: Using a negative control is crucial for distinguishing the specific effects of BRD7/BRD9 inhibition by this compound from any off-target or non-specific effects of the chemical scaffold. By comparing the results from this compound-treated samples to those treated with BI-6354 at the same concentration, researchers can confidently attribute observed biological effects to the inhibition of the intended targets.
Q3: At what concentration should I use BI-6354?
A3: BI-6354 should be used at the same concentration(s) as this compound in your experiments. This ensures that any observed differences in cellular response can be attributed to the target-specific activity of this compound rather than variations in compound concentration.
Q4: In which types of assays is it critical to include BI-6354?
A4: It is highly recommended to include BI-6354 as a negative control in all cell-based assays, including but not limited to:
-
Cell viability and proliferation assays
-
Western blot analysis of target protein expression
-
Quantitative PCR (qPCR) analysis of target gene transcription
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing
-
Phenotypic assays (e.g., cell cycle analysis, apoptosis assays)
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and BI-6354 against BRD9 and BRD7.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| This compound | BRD9 | AlphaScreen | 19[2][7][8] | 0.75[7] |
| BRD7 | AlphaScreen | 117[2][7][8] | 0.3[7] | |
| BRD4-BD1 | AlphaScreen | >100,000[3] | - | |
| BI-6354 | BRD9 | AlphaScreen | 27,192[3] | - |
| BRD7 | AlphaScreen | 81,896[3] | - | |
| BRD4-BD1 | AlphaScreen | >100,000[3] | - |
Signaling Pathway
Figure 1. Mechanism of action of this compound and the role of BI-6354.
Experimental Protocols
Experimental Workflow Overview
Figure 2. General experimental workflow for using this compound with its negative control.
Detailed Protocol: Cell Viability Assay
This protocol provides a framework for assessing the effect of this compound on cell proliferation, using BI-6354 to control for non-specific effects.
Materials:
-
Cell line of interest (e.g., EOL-1 for AML)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound (stock solution in DMSO)
-
BI-6354 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and BI-6354 in complete medium. A common concentration range to test is 0.01 µM to 10 µM.
-
Prepare a corresponding dilution of the vehicle (DMSO) as a control. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound, BI-6354, or vehicle control.
-
Include wells with untreated cells (medium only) as a baseline.
-
-
Incubation:
-
Incubate the plate for a predetermined time, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the dose-response curves for both this compound and BI-6354.
-
Calculate the EC50 value for this compound. The curve for BI-6354 should show significantly less or no effect on cell viability at the tested concentrations.
-
Detailed Protocol: Western Blot Analysis
This protocol is designed to assess changes in the expression of a target protein downstream of BRD7/BRD9 inhibition.
Materials:
-
6-well plates
-
This compound and BI-6354
-
Vehicle (DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., c-MYC)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a fixed concentration of this compound, BI-6354 (at the same concentration as this compound), or vehicle control for a specified time (e.g., 24 hours). A concentration of 1 µM is a reasonable starting point for many cell lines.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody, or run a parallel gel for the loading control.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Compare the expression levels between the different treatment groups.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in Western blot for all treatments. | - Insufficient blocking- Insufficient washing- Antibody concentration too high | - Increase blocking time or change blocking agent.- Increase the number and duration of wash steps.- Optimize primary and secondary antibody concentrations. |
| No difference observed between this compound and BI-6354 in a cell viability assay. | - The chosen cell line is not sensitive to BRD7/BRD9 inhibition.- The assay endpoint is not appropriate for the expected phenotype.- Insufficient incubation time. | - Screen a panel of cell lines to find a sensitive model.- Consider assays for other phenotypes like apoptosis or differentiation.- Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Variability between replicate wells or plates. | - Inconsistent cell seeding.- Edge effects in multi-well plates.- Inaccurate pipetting. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and proper pipetting techniques. |
| BI-6354 shows some activity at high concentrations. | - At very high concentrations, even weak inhibitors can show some off-target effects. | - Ensure you are working within a reasonable concentration range based on the IC50 of this compound.- Focus on the concentration window where this compound is active and BI-6354 is not. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable results in BI-7273 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the BRD9 inhibitor, BI-7273.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, selective, and cell-permeable dual inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).[1][2] It exhibits significantly higher potency for BRD9.[3] this compound binds to the acetyl-lysine binding pockets of these bromodomains, thereby disrupting their interaction with acetylated histones and modulating gene expression.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[1][5] For long-term storage, it is recommended to store the lyophilized compound at -20°C, where it is stable for at least four years.[6] Stock solutions in DMSO can be stored at -20°C for up to one year, or at -80°C for up to two years.[7] To avoid degradation, it is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles.[5][7]
Q3: Is there a negative control available for this compound experiments?
A3: Yes, BI-6354 is available as a negative control for in vitro experiments.[2][8] This compound has a similar chemical structure but demonstrates very weak potency against BRD9 and BRD7.[2]
Q4: What are the known off-targets for this compound?
A4: this compound is highly selective for BRD9 and BRD7. However, some minor off-target activity has been observed against CECR2 and FALZ, but with much lower affinity.[2][7]
Troubleshooting Guide
Variable IC50 Values in Cell Viability Assays
Problem: You are observing inconsistent IC50 values for this compound in your cell viability assays between experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Heterogeneity and Passage Number | Different cell passages can exhibit altered sensitivity to drugs. Ensure you are using a consistent and low passage number for your experiments. Regularly perform cell line authentication. |
| Cell Seeding Density | Cell density can significantly impact drug response. Optimize and maintain a consistent cell seeding density for all experiments. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and interfere with the assay. Ensure the final DMSO concentration in your assay is consistent and below a cytotoxic threshold (typically <0.5%). |
| Compound Stability and Handling | Improper storage and handling can lead to degradation of this compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles and protect from light.[5][7] Prepare fresh dilutions for each experiment. |
| Assay Incubation Time | The duration of drug exposure can influence the IC50 value. Optimize and standardize the incubation time with this compound for your specific cell line and assay. |
| Biological Variability | The cellular levels of BRD9 and BRD7, as well as compensatory mechanisms involving other BET proteins like BRD4, can influence sensitivity to this compound.[9] Characterize the expression levels of these proteins in your cell line. |
Weak or No Downstream Effect in Western Blotting
Problem: After treating cells with this compound, you do not observe the expected downstream changes in protein expression (e.g., no change in MYC levels).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model. |
| Insufficient Treatment Duration | The effect of this compound on protein expression may be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration. |
| Cellular Context | The transcriptional effects of BET inhibitors can be highly cell-type specific.[10] The downstream targets of BRD9 and BRD7 may differ depending on the cellular context. Confirm the role of BRD9/7 in regulating your target of interest in your specific cell line. |
| Antibody Quality | The primary antibody used for Western blotting may not be optimal. Validate your antibody to ensure it is specific and sensitive for the target protein. |
| Protein Extraction and Sample Preparation | Ensure your lysis buffer is appropriate for the target protein's cellular localization and that protease and phosphatase inhibitors are included. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 (nM) | Kd (nM) |
| BRD9 | AlphaScreen | 19[3][8] | 0.75[7] |
| BRD7 | AlphaScreen | 117[3][8] | 0.3[7] |
| BRD4-BD1 | AlphaScreen | >100,000[2] | - |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) |
| EOL-1 | Cell Proliferation | 1400[7] |
| U2OS | FRAP | Active at 1 µM[7] |
Experimental Protocols
Cell Viability Assay
A general protocol for assessing cell viability upon this compound treatment.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Western Blotting
A general protocol to analyze changes in protein expression following this compound treatment.
-
Cell Treatment: Treat cells with the desired concentration of this compound and a vehicle control for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: this compound mechanism of action.
Caption: Troubleshooting logical workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. opnme.com [opnme.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. adooq.com [adooq.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
Technical Support Center: BI-7273 Cellular Uptake and Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the cellular uptake and target engagement of BI-7273, a potent and selective inhibitor of BRD9 and BRD7.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that this compound is entering the cells?
A1: Cellular permeability is a key characteristic of this compound.[1][2] You can directly confirm its uptake by measuring the intracellular concentration using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Indirect confirmation can be achieved by observing a biological effect known to be dependent on intracellular target engagement, such as through a target engagement assay (e.g., NanoBRET™, FRAP) or a downstream signaling assay.
Q2: What are the primary methods to confirm that this compound is engaging with its intracellular target, BRD9?
A2: The most direct methods to confirm target engagement in a cellular context are biophysical assays like the NanoBRET™ Target Engagement Assay and Fluorescence Recovery After Photobleaching (FRAP).[3][4] These assays provide quantitative or semi-quantitative evidence of the inhibitor binding to BRD9 within living cells.
Q3: I am not seeing the expected downstream effect of this compound. Could it be a problem with cellular uptake?
A3: It's possible. While this compound is known to be cell-permeable, several factors can influence its effective intracellular concentration, including cell type, incubation time, and compound stability in your media. We recommend first directly confirming target engagement using an assay like NanoBRET™. If target engagement is confirmed, the issue may lie further downstream in the signaling pathway or with the specific cellular model. If target engagement is not observed, troubleshooting should focus on the experimental conditions of drug treatment and the integrity of the compound.
Q4: Are there any known off-targets of this compound that I should be aware of?
A4: this compound is a selective inhibitor of BRD9 and BRD7.[1][2][5][6] It shows significantly lower potency against other bromodomain families, including the BET family.[1][2] However, some minor off-target activity has been reported at higher concentrations. For example, this compound has been shown to have some activity against CECR2 and FALZ.[1][2] It is always good practice to include a negative control compound, such as BI-6354, in your experiments to differentiate on-target from off-target effects.[1]
Troubleshooting Guides
Troubleshooting NanoBRET™ Target Engagement Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Insufficient washing of cells. - Autofluorescence of the compound. - Sub-optimal concentration of NanoBRET™ tracer. | - Ensure thorough washing of cells to remove any unbound tracer. - Test the autofluorescence of this compound at the emission wavelength of the acceptor. - Titrate the NanoBRET™ tracer to determine the optimal concentration that gives a good signal-to-background ratio. |
| No or low BRET signal | - Inefficient transfection of the NanoLuc®-BRD9 fusion construct. - Low expression of the fusion protein. - Inactive NanoLuc® luciferase. | - Optimize transfection protocol for your cell line. - Confirm the expression of the NanoLuc®-BRD9 fusion protein by Western blot. - Ensure the Nano-Glo® substrate is properly prepared and has not expired. |
| Inconsistent results | - Inconsistent cell seeding density. - Variation in incubation times. - Pipetting errors. | - Ensure uniform cell seeding in all wells. - Strictly adhere to the recommended incubation times for tracer and compound. - Use calibrated pipettes and proper pipetting techniques. |
Troubleshooting FRAP Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No fluorescence recovery | - The protein is largely immobile. - Phototoxicity is killing the cells. - The bleached area is too large. | - This might be a valid result. Confirm with a positive control (a known mobile protein). - Reduce laser power or exposure time during bleaching. Ensure cells are healthy before the experiment. - Reduce the size of the region of interest (ROI) for bleaching. |
| Very fast fluorescence recovery | - High mobility of the protein. - The imaging frame rate is too slow to capture the initial recovery phase. | - This could be the expected result for your protein. - Increase the image acquisition speed (frame rate) post-bleaching. |
| High variability between cells | - Heterogeneity in protein expression levels. - Differences in cell health or cell cycle stage. | - Select cells with similar fluorescence intensity for analysis. - Use a synchronized cell population if possible and ensure optimal culture conditions. |
Experimental Protocols
Protocol 1: Confirmation of Target Engagement using NanoBRET™ Assay
This protocol outlines the steps to quantitatively assess the engagement of this compound with BRD9 in live cells.
Workflow Diagram:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Materials:
-
Cells (e.g., HEK293T, U2OS)
-
NanoLuc®-BRD9 fusion vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer for BRD9
-
This compound
-
Nano-Glo® Substrate
-
96-well white assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well white assay plate at a density appropriate for your cell line to achieve 80-90% confluency on the day of the assay.
-
Transfect the cells with the NanoLuc®-BRD9 fusion vector according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM™ at the desired concentration (typically determined by titration).
-
Remove the culture medium from the cells and add the tracer/compound solution.
-
Incubate the plate at 37°C and 5% CO2 for the recommended time (e.g., 2 hours).
-
-
Data Acquisition:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) using a BRET-compatible luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Semi-Quantitative Analysis of Target Engagement by FRAP
This protocol describes a method to assess the mobility of a GFP-BRD9 fusion protein in the presence of this compound.
Workflow Diagram:
Caption: Workflow for the Fluorescence Recovery After Photobleaching (FRAP) Assay.
Materials:
-
U2OS cells (or other suitable cell line)
-
GFP-BRD9 fusion vector
-
Transfection reagent
-
Glass-bottom imaging dishes
-
This compound
-
Confocal microscope with FRAP capabilities
Procedure:
-
Cell Preparation and Treatment:
-
Seed U2OS cells on glass-bottom imaging dishes.
-
Transfect the cells with the GFP-BRD9 expression vector.
-
Allow 24-48 hours for protein expression.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 1-2 hours) prior to imaging.[3]
-
-
FRAP Experiment:
-
Identify a cell expressing a moderate level of GFP-BRD9.
-
Acquire several pre-bleach images of the region of interest (e.g., a portion of the nucleus).
-
Use a high-intensity laser to photobleach the fluorescence within the defined ROI.
-
Immediately begin acquiring a time-lapse series of images at a low laser intensity to monitor fluorescence recovery.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for photobleaching during image acquisition by measuring the intensity in a non-bleached control region.
-
Normalize the fluorescence recovery data.
-
Determine the mobile fraction and the half-time of recovery (t½) by fitting the recovery curve to an appropriate model. A significant decrease in the mobile fraction or an increase in t½ upon this compound treatment indicates target engagement.
-
Protocol 3: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general framework for measuring the intracellular concentration of this compound.
Workflow Diagram:
Caption: Workflow for LC-MS/MS Quantification of Intracellular this compound.
Materials:
-
Cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Organic solvent for extraction (e.g., acetonitrile)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Plate cells and treat with a known concentration of this compound for a specific duration.
-
Aspirate the medium and wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.
-
Harvest the cells (e.g., by scraping or trypsinization) and determine the cell number.
-
Lyse the cells and add an internal standard.
-
Perform a protein precipitation/liquid-liquid extraction to separate the compound from the cellular matrix.
-
Evaporate the solvent and reconstitute the sample in a suitable injection solvent.
-
-
LC-MS/MS Analysis:
-
Develop an LC method to achieve chromatographic separation of this compound from potential metabolites and matrix components.
-
Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for sensitive and specific detection of this compound and the internal standard.
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the cell lysates by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Calculate the intracellular concentration, typically expressed as amount per cell number or cell volume.
-
Quantitative Data Summary
| Parameter | This compound | Assay Type | Target | Reference |
| IC50 | 19 nM | AlphaScreen | BRD9 | [1][5][6] |
| IC50 | 117 nM | AlphaScreen | BRD7 | [1][5][6] |
| Kd | 0.75 nM | Isothermal Titration Calorimetry (ITC) | BRD9 | [5] |
| Kd | 0.3 nM | Isothermal Titration Calorimetry (ITC) | BRD7 | [5] |
| Cellular Activity | 1 µM (active in U2OS cells) | FRAP Assay | BRD9 | [3] |
| EC50 | 1400 nM | Cell Proliferation Assay | EOL-1 cells | [5] |
Signaling Pathway
This compound has been shown to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.[7][8] BRD9, the primary target of this compound, is a component of the SWI/SNF chromatin remodeling complex, which can influence the transcription of genes involved in this pathway.
Caption: Simplified signaling pathway showing the role of this compound.
References
- 1. Akt stimulates hepatic SREBP1c and lipogenesis through parallel mTORC1-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SREBP Activity Is Regulated by mTORC1 and Contributes to Akt-Dependent Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 8. doaj.org [doaj.org]
Technical Support Center: Mitigating Compensatory Effects in Long-Term BI-7273 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the BRD9 and BRD7 inhibitor, BI-7273, in long-term experimental settings. The focus is on anticipating and mitigating compensatory cellular effects that may arise during prolonged treatment, ensuring the reliability and accuracy of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, selective, and cell-permeable small molecule inhibitor of the bromodomains of BRD9 and BRD7.[1][2][3][4][5] It exhibits high affinity for these two proteins, with IC50 values of 19 nM for BRD9 and 117 nM for BRD7, while showing excellent selectivity against other BET family members like BRD4.[1][4] BRD7 and BRD9 are components of distinct SWI/SNF (BAF) chromatin remodeling complexes, which play crucial roles in regulating gene expression.[1][6][7][8]
Q2: Why is it important to consider compensatory effects during long-term this compound treatment?
A2: Prolonged inhibition of specific cellular targets can trigger adaptive responses or resistance mechanisms as cells attempt to overcome the effects of the drug. These compensatory effects can manifest as the activation of alternative signaling pathways, changes in the expression of related proteins, or the selection of resistant cell populations. Understanding and mitigating these effects are crucial for interpreting experimental results accurately and for the development of effective therapeutic strategies. For instance, long-term treatment with epigenetic modulators can lead to the activation of pro-survival pathways, potentially diminishing the intended therapeutic outcome.
Q3: What are the known or potential compensatory signaling pathways that may be activated during long-term this compound treatment?
A3: Based on studies of this compound and other related epigenetic inhibitors, several signaling pathways have been identified as potential sources of compensatory effects:
-
AKT/mTOR/SREBP1 Pathway: Recent studies have shown that this compound can downregulate the AKT/mTOR/SREBP1 pathway, which is involved in lipid metabolism.[9] However, feedback mechanisms within this critical pro-survival pathway could lead to its reactivation over time.
-
BCL6 Upregulation: Inhibition of BET family members, in some contexts, can lead to the upregulation of the transcriptional repressor BCL6, which can promote cell survival and drug resistance.[10] This is a potential compensatory mechanism to monitor during this compound treatment.
-
Wnt/β-catenin Pathway: The Wnt signaling pathway is intricately linked with epigenetic regulation and is a known driver of resistance to various cancer therapies.[11][12][13][14][15] Its activation could serve as a bypass mechanism in response to long-term BRD9/BRD7 inhibition.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound Over Time (Acquired Resistance)
Symptoms:
-
Initial sensitivity to this compound is observed, but cell proliferation or the intended phenotypic effect recovers during continuous long-term culture.
-
Increased EC50 value of this compound in long-term treated cells compared to parental cells.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting/Mitigation Strategy |
| Activation of Bypass Signaling Pathways | Western Blot Analysis: Periodically (e.g., weekly) probe cell lysates for the activation status of key survival pathways. Focus on phosphorylated forms of AKT (p-AKT), mTOR (p-mTOR), and key downstream effectors. Also, monitor levels of BCL6 and active β-catenin. Co-treatment with Pathway Inhibitors: If a specific bypass pathway is identified, consider a combination therapy approach. For example, if the AKT/mTOR pathway is activated, co-administer an appropriate AKT or mTOR inhibitor. |
| Upregulation of Drug Efflux Pumps | RT-qPCR Analysis: Quantify the mRNA levels of common drug efflux pumps (e.g., ABCB1, ABCG2) in long-term treated cells versus control cells. Co-treatment with Efflux Pump Inhibitors: If upregulation is confirmed, consider using known inhibitors of these pumps in your experiments to see if sensitivity to this compound is restored. |
| Emergence of a Resistant Cell Population | Single-Cell Cloning and Analysis: Isolate single-cell clones from the resistant population and assess their sensitivity to this compound individually. This can help determine if the resistance is due to a sub-population or a broader adaptation. |
Problem 2: Unexpected Phenotypic Changes Unrelated to the Intended Effect
Symptoms:
-
Alterations in cell morphology, adhesion, or differentiation status during long-term culture with this compound.
-
Changes in the expression of genes not known to be direct targets of BRD9/BRD7.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting/Mitigation Strategy |
| Off-Target Effects of this compound | Dose-Response Analysis: Perform a thorough dose-response curve to ensure you are using the lowest effective concentration of this compound. Use of a Negative Control: If available, use a structurally related but inactive control compound to confirm that the observed effects are due to BRD9/BRD7 inhibition.[1][3][4] Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of BRD9 to see if the phenotype is reversed. |
| Global Epigenetic Reprogramming | RNA-Sequencing: Perform transcriptomic analysis at different time points during long-term treatment to identify global changes in gene expression. This can provide insights into the broader cellular response. Chromatin Immunoprecipitation (ChIP): Analyze changes in histone modifications at the promoters of unexpectedly regulated genes to understand the epigenetic mechanism. |
Experimental Protocols
Protocol 1: Long-Term Cell Culture with this compound
This protocol provides a general framework for maintaining cell lines under continuous this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Sterile cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Initial Seeding: Seed cells at a low density to allow for an extended period of growth before they reach confluency.
-
Treatment Initiation: After allowing the cells to adhere (for adherent lines), replace the medium with fresh medium containing the desired concentration of this compound or an equivalent volume of DMSO for the vehicle control.
-
Medium Changes: Change the medium every 2-3 days.[16] With each medium change, add a fresh dose of this compound or DMSO to maintain a consistent concentration.
-
Cell Passaging: When the cells reach approximately 80-90% confluency, passage them as you would normally. Re-plate the cells at a lower density in fresh medium containing this compound or DMSO.
-
Monitoring: Regularly monitor the cells for changes in morphology, proliferation rate, and the expression of key biomarkers.
-
Cryopreservation: At various time points during the long-term culture, it is advisable to cryopreserve vials of the treated and control cells for future analysis.
Protocol 2: Western Blot Analysis of Compensatory Pathway Activation
Materials:
-
Cell lysates from long-term this compound and vehicle-treated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-BCL6, anti-active-β-catenin, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and control samples.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 (nM) |
| BRD9 | AlphaScreen | 19 |
| BRD7 | AlphaScreen | 117 |
| BRD4-BD1 | AlphaScreen | >100,000 |
Data sourced from opnMe.com by Boehringer Ingelheim.[1]
Table 2: Example Data - Monitoring Protein Expression Changes During Long-Term this compound Treatment
| Treatment Duration | Relative p-AKT Levels (Normalized to Control) | Relative BCL6 Levels (Normalized to Control) |
| Week 1 | 0.85 | 1.1 |
| Week 4 | 1.5 | 1.8 |
| Week 8 | 2.3 | 2.5 |
This is hypothetical data for illustrative purposes. A significant increase in the relative levels of p-AKT and BCL6 over time could indicate the activation of compensatory mechanisms.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 9. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BCL6 confers KRAS-mutant non–small-cell lung cancer resistance to BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic Regulation of the Wnt/β-Catenin Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Pathways: Epigenetic Modulation of Wnt–Glycogen Synthase Kinase-3 Signaling to Target Human Cancer Stem Cells | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. Wnt signalling meets epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Best practices for BI-7273 handling and safety
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and safe use of BI-7273, a potent and selective dual inhibitor of bromodomain-containing protein 9 (BRD9) and bromodomain-containing protein 7 (BRD7).
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that selectively inhibits the bromodomains of BRD9 and BRD7.[1][2][3][4][5] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[6][7][8][9] BRD9 and BRD7 are components of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[5][7][10] By binding to the acetyl-lysine binding pocket of BRD9 and BRD7, this compound prevents their interaction with acetylated histones, thereby modulating the activity of the SWI/SNF complex and altering the transcription of target genes.[7][10]
What are the primary targets of this compound?
The primary targets of this compound are the bromodomains of BRD9 and BRD7. It exhibits high potency for BRD9 and slightly lower potency for BRD7.[1][2][3][4] this compound displays excellent selectivity over the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[3][4][5]
What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
How should this compound be stored?
-
Solid form: Store lyophilized powder at -20°C.
-
Stock solutions (in DMSO): Aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Is there a negative control compound available for this compound?
Yes, BI-6354 is available as a negative control for in vitro experiments. It has a similar chemical structure but shows very weak potency for BRD9 and BRD7.[4][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| BRD9 IC50 | 19 nM | [1][2][3] |
| BRD7 IC50 | 117 nM | [1][2][3] |
| BRD9 Kd | 15 nM (ITC) | [5] |
| Molecular Weight | 353.4 g/mol | [5] |
Signaling Pathway
This compound has been shown to downregulate the AKT/mTOR/SREBP1 signaling pathway, which is involved in lipid metabolism.[1] Inhibition of BRD9 by this compound leads to a decrease in the expression of key lipogenic genes.[1]
Caption: this compound inhibits BRD9/7, downregulating the AKT/mTOR/SREBP1 pathway.
Experimental Protocols
Note: The following are generalized protocols and should be optimized for your specific cell lines and experimental conditions.
Western Blotting
This protocol outlines the general steps for detecting changes in protein expression in response to this compound treatment.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., BRD9, p-AKT, total AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the occupancy of BRD9 at specific genomic loci and how it is affected by this compound.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or DMSO as required.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp. The sonication conditions (power, duration, cycles) must be optimized for your cell type and equipment.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody against BRD9 (or a negative control IgG) overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific to target gene promoters or enhancers, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound in cell-based assays | Compound Instability: Improper storage or handling of this compound. | Ensure this compound is stored at -20°C as a solid and in aliquots as a stock solution to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity: The cell line used may not be dependent on BRD9/7 for the measured phenotype. | Screen a panel of cell lines to identify sensitive models. Confirm BRD9 and BRD7 expression in your cell line of interest. | |
| Incorrect Concentration: The concentration of this compound may be too low or too high (causing toxicity). | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. | |
| High background in Western Blots | Insufficient Blocking: The membrane was not adequately blocked. | Increase the blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | Titrate the primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise ratio. | |
| Insufficient Washing: Wash steps were not stringent enough to remove non-specific antibody binding. | Increase the number and/or duration of washes with TBST. | |
| Low or no signal in ChIP-qPCR | Inefficient Immunoprecipitation: The antibody may not be suitable for ChIP or the incubation time was too short. | Use a ChIP-validated antibody. Increase the overnight incubation time. Ensure proper antibody-to-chromatin ratio. |
| Inefficient Cross-linking or Reversal: Cross-linking was insufficient or reversal was incomplete. | Optimize the formaldehyde cross-linking time (5-15 minutes). Ensure complete reversal of cross-links by extending the incubation time at 65°C. | |
| Poor Chromatin Shearing: DNA fragments are too large or too small. | Optimize sonication conditions to achieve the desired fragment size range (200-1000 bp). Verify fragment size on an agarose gel. | |
| Compound Precipitation in Media | Low Solubility: this compound may precipitate in aqueous culture media at high concentrations. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). If precipitation is observed, consider using a lower concentration of this compound or a different formulation for in vivo studies. |
Experimental Workflow Diagram
Caption: A general workflow for studying the effects of this compound in a research setting.
References
- 1. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Epigenetic and pharmacological control of pigmentation via Bromodomain Protein 9 (BRD9) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI-7273 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing BI-7273 in in vivo experiments. The content is structured to address common challenges and provide clear, actionable advice to improve the therapeutic window and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2] These proteins are components of the human SWI/SNF chromatin remodeling complex.[1] By binding to the bromodomains of BRD7 and BRD9, this compound prevents their interaction with acetylated histones, thereby modulating gene expression.[3] This mechanism has shown therapeutic potential in various disease models, including acute myeloid leukemia (AML) and metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and obesity.[2][4]
Q2: What is the recommended starting dose for in vivo studies with this compound?
A2: Based on published studies, a starting dose of 20 mg/kg administered orally (p.o.) has been shown to be effective in a mouse model of NAFLD and obesity.[4] However, the optimal dose will depend on the specific animal model, disease indication, and desired therapeutic effect. It is strongly recommended to perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity for your specific experimental setup.
Q3: What is the known therapeutic window for this compound?
A3: A definitive therapeutic window with established upper and lower limits for efficacy and toxicity has not been explicitly defined in the public domain. However, a study in a disseminated AML mouse model using a closely related compound, BI-9564, showed that continuous daily dosing at 180 mg/kg was well-tolerated, with only a minor weight change observed.[2] In a separate study, this compound administered at 20 mg/kg in a mouse model of NAFLD and obesity resulted in decreased body weight and improved insulin sensitivity without reported adverse effects.[4] These findings suggest a favorable therapeutic window, but researchers should carefully monitor for any signs of toxicity in their own studies.
Q4: What is the best way to formulate this compound for in vivo administration?
A4: this compound has good oral bioavailability.[1] For oral gavage, a common and effective formulation is a suspension in 0.5% Natrosol.[2] Other potential vehicles for oral administration include corn oil or a formulation containing PEG300, Tween-80, and saline. It is crucial to ensure the compound is uniformly suspended or dissolved before each administration.
Q5: What are the known off-target effects of this compound?
A5: this compound exhibits excellent selectivity for BRD7 and BRD9 over other bromodomain families, including the BET family.[1] In a screening against 48 bromodomains, only CECR2 and FALZ showed binding affinity in the sub-micromolar range, although cellular effects on CECR2 were not observed at 1 µM.[1] Screening against a panel of 31 kinases showed minimal activity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy | - Suboptimal dose- Inadequate formulation or delivery- Rapid metabolism or clearance in the specific animal model- The chosen in vivo model is not sensitive to BRD7/9 inhibition | - Perform a dose-escalation study to find the optimal therapeutic dose.- Ensure proper formulation and administration technique. For oral gavage, ensure the compound is well-suspended immediately before dosing.- Characterize the pharmacokinetic profile of this compound in your specific model.- Confirm the dependence of your in vivo model on BRD7/9 using genetic approaches (e.g., shRNA, CRISPR) before initiating extensive in vivo compound studies. |
| Animal weight loss or other signs of toxicity | - Dose is too high- Vehicle toxicity- Off-target effects in the specific animal model | - Reduce the dose of this compound.- Run a vehicle-only control group to assess for any vehicle-related toxicity.- Carefully monitor the animals for clinical signs of toxicity and consider histopathological analysis of major organs at the end of the study. |
| Compound precipitation in the formulation | - Poor solubility of this compound in the chosen vehicle- Incorrect preparation of the formulation | - Test different vehicle formulations. Sonication may help in dissolving the compound. Prepare fresh formulations regularly.- Follow the formulation protocol carefully, ensuring all components are added in the correct order and mixed thoroughly. |
| Variability in experimental results | - Inconsistent formulation or dosing- Animal-to-animal variation in drug metabolism- Inconsistent tumor implantation or disease induction | - Standardize the formulation and dosing procedures. Ensure accurate dosing volumes for each animal.- Increase the number of animals per group to improve statistical power.- Refine the procedures for tumor cell implantation or disease induction to ensure uniformity across all animals. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) |
| BRD9 | AlphaScreen | 19 |
| BRD7 | AlphaScreen | 117 |
| BRD4-BD1 | AlphaScreen | >100,000 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (i.v. dose: 5 mg/kg) | Value (p.o. dose: 20 mg/kg) |
| Clearance (% QH) | 57 | - |
| Mean residence time (L/kg) | 0.5 | - |
| tmax (h) | - | 1.7 |
| Cmax (nM) | - | 2,970 |
| Oral Bioavailability (F%) | - | 39 |
| Volume of distribution (Vss) (L/kg) | 1.6 | - |
Data from opnMe.com this compound datasheet.[1]
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Natrosol (hydroxyethyl cellulose)
-
Sterile water for injection
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of Natrosol in sterile water. Mix thoroughly until a clear, viscous solution is formed.
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder accurately.
-
Add a small amount of the 0.5% Natrosol solution to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining 0.5% Natrosol solution to the paste while continuously mixing to achieve the final desired concentration.
-
Ensure the final formulation is a homogenous suspension. Mix well before each administration.
-
Protocol 2: In Vivo Efficacy Study in a Disseminated AML Xenograft Model (Adapted from a study with a related compound)
-
Cell Culture:
-
Culture EOL-1 human acute myeloid eosinophilic leukemia cells in appropriate media and conditions.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., CIEA-NOG mice).
-
-
Tumor Cell Implantation:
-
Inject 1 x 10^7 EOL-1 cells intravenously into each mouse.
-
-
Treatment:
-
Begin treatment 5 days after cell injection.
-
Administer this compound (or vehicle control) orally once daily at the desired dose.
-
-
Monitoring:
-
Monitor tumor burden using bioluminescence imaging at regular intervals.
-
Monitor animal body weight and clinical signs of toxicity throughout the study.
-
-
Endpoint:
-
The study endpoint can be based on tumor burden, clinical signs, or a predetermined time point.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting BRD7/BRD9.
Caption: Workflow for an in vivo efficacy study of this compound in an AML xenograft model.
Caption: A logical workflow for troubleshooting in vivo experiments with this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconvoluting the individual contributions of BRD7 vs BRD9 inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the experimental design and interpretation of studies aimed at deconvoluting the individual contributions of BRD7 and BRD9 inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural and functional differences between BRD7 and BRD9?
A1: BRD7 and BRD9 are paralogs with highly similar bromodomains (approximately 85% sequence identity), which are the binding sites for acetylated lysine residues on histone tails and other proteins.[1][2] Despite this similarity, their overall protein structures have only 36% similarity, leading to distinct functional roles.[1][2] BRD7 is a key component of the Polybromo-associated BAF (PBAF) chromatin remodeling complex, while BRD9 is a subunit of the non-canonical BAF (ncBAF) complex.[3][4] These complexes can have different, and sometimes opposing, effects on gene transcription.[4] Functionally, BRD7 is often described as a tumor suppressor, while BRD9 is considered an oncogene in many cancers.[3][4]
Q2: How do I choose the most appropriate inhibitor for my experiment?
A2: The choice of inhibitor depends on whether you want to inhibit BRD7, BRD9, or both. It is crucial to consider the inhibitor's selectivity profile.
-
For selective BRD9 inhibition: I-BRD9 and BI-9564 have shown high selectivity for BRD9 over BRD7.[3]
-
For selective BRD7 inhibition: Recently developed compounds like 1-78 and 2-77 show preferential binding to BRD7.[5]
-
For dual BRD7/BRD9 inhibition: BI-7273 and LP99 are potent dual inhibitors.[6][7] Always consult the latest literature for newly developed and characterized inhibitors. A summary of inhibitor selectivity is provided in the data tables below.
Q3: What are the known downstream signaling pathways affected by BRD7 and BRD9 inhibition?
A3:
-
BRD7: As a component of the PBAF complex, BRD7 is involved in the p53 and BRCA1 pathways.[8] It can positively regulate p53 transcriptional activity, leading to the expression of downstream targets like p21 and Bax, which are involved in cell cycle arrest and apoptosis.[9]
-
BRD9: As a part of the ncBAF complex, BRD9 has been shown to regulate the expression of oncogenes like MYC and to be involved in STAT5 signaling.[10][11] Inhibition of BRD9 can lead to the downregulation of these pathways, affecting cell proliferation and survival.[10]
Q4: Can I use a BRD9 inhibitor to study the function of the entire ncBAF complex?
A4: While a BRD9 inhibitor will block the acetyl-lysine reading function of BRD9 within the ncBAF complex, it's important to remember that BRD9 also has a scaffolding role in the complex.[10] Therefore, inhibiting the bromodomain may not completely abrogate all functions of the ncBAF complex. To study the role of the entire complex, consider genetic approaches like siRNA or CRISPR-mediated knockout of essential ncBAF subunits.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results with selective inhibitors.
-
Possible Cause 1: Off-target effects. Even "selective" inhibitors can have off-target activities at higher concentrations.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of your inhibitor. Whenever possible, use a structurally distinct inhibitor targeting the same protein to confirm your phenotype. Also, consider using a negative control compound that is structurally similar but inactive against your target.[7]
-
-
Possible Cause 2: Cellular context. The effects of BRD7 and BRD9 inhibition can be highly dependent on the cell type and its genetic background.
-
Troubleshooting Tip: Carefully characterize the expression levels of BRD7, BRD9, and the components of the PBAF and ncBAF complexes in your cell line of interest. The functional consequences of inhibition may differ between cell lines with different dependencies.
-
-
Possible Cause 3: Inhibitor stability and metabolism. The inhibitor may not be stable or may be rapidly metabolized in your experimental system.
-
Troubleshooting Tip: Refer to the manufacturer's data sheet for information on the stability and recommended handling of the inhibitor. If possible, use mass spectrometry to measure the concentration of the inhibitor in your system over time.
-
Problem 2: Difficulty in validating target engagement in cells.
-
Possible Cause: The assay is not sensitive enough or is not optimized for your experimental conditions.
-
Troubleshooting Tip: Use a sensitive and validated method for measuring target engagement in live cells, such as the NanoBRET™ Target Engagement assay or Fluorescence Recovery After Photobleaching (FRAP). Detailed protocols for these assays are provided below. Ensure that you have optimized the assay conditions, such as tracer concentration (for NanoBRET) and laser intensity (for FRAP).
-
Problem 3: RNA-Seq data shows widespread changes in gene expression, making it difficult to identify direct targets.
-
Possible Cause: Many of the observed changes in gene expression are likely indirect, downstream effects of inhibiting a chromatin remodeling complex.
-
Troubleshooting Tip: Integrate your RNA-Seq data with epigenomic data, such as ChIP-Seq for BRD7 or BRD9, or ATAC-Seq to measure changes in chromatin accessibility. This will help you to identify genes that are directly bound by BRD7 or BRD9 and whose expression changes upon inhibitor treatment. Also, perform pathway analysis to identify enriched biological processes and signaling pathways among the differentially expressed genes.
-
Quantitative Data Summary
Table 1: Selectivity of BRD7 and BRD9 Inhibitors (Binding Affinity - Kd)
| Inhibitor | BRD7 Kd (nM) | BRD9 Kd (nM) | Selectivity | Reference |
| BRD9 Selective | ||||
| I-BRD9 | 50 | 4UIW | ~1-fold (BRD7) | [6] |
| BI-9564 | 117 | 19 | ~6-fold (BRD9) | [5] |
| BRD7 Selective | ||||
| 1-78 | 1200 | >10000 | ~8-fold (BRD7) | [5] |
| 2-77 | 2200 | >10000 | ~5-fold (BRD7) | [5] |
| Dual Inhibitors | ||||
| This compound | 117 | 19 | ~6-fold (BRD9) | [7] |
| LP99 | 325 | 5IGN | ~3-fold (BRD9) | [6] |
| Compound 28 | 368 | 68 | ~5-fold (BRD9) | [6] |
Table 2: Potency of BRD7 and BRD9 Inhibitors (Cellular Activity - IC50)
| Inhibitor | Target(s) | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | BRD7/BRD9 | AlphaScreen | - | BRD7: 117, BRD9: 19 | [7] |
| LP99 | BRD7/BRD9 | AlphaScreen | - | BRD7: 325, BRD9: 5IGN | [12] |
| I-BRD9 | BRD9 | - | - | 50 | [6] |
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay
This protocol is adapted from Promega's NanoBRET™ Target Engagement Intracellular BET BRD Assay technical manual.[13][14][15]
Objective: To quantify the binding of a test compound to BRD7 or BRD9 in live cells.
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid encoding NanoLuc®-BRD7 or NanoLuc®-BRD9 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer specific for the bromodomain target
-
Test compound
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence at 460 nm (donor) and 618 nm (acceptor)
Procedure:
-
Cell Plating: Seed HEK293T cells in a 96-well plate at a density that will result in ~90% confluency on the day of the experiment.
-
Transfection: Transfect the cells with the NanoLuc®-BRD7 or NanoLuc®-BRD9 expression plasmid according to the manufacturer's instructions for the transfection reagent. Incubate for 24 hours.
-
Tracer and Compound Addition: a. Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM™. The optimal tracer concentration should be determined empirically but is typically around the EC50 value for tracer binding. b. Prepare serial dilutions of the test compound in Opti-MEM™. c. Add the tracer and test compound to the cells. Include a "no compound" control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Lysis and Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® detection reagent containing the substrate and extracellular inhibitor according to the manufacturer's protocol. b. Add the detection reagent to each well. c. Read the plate on a luminometer, measuring both the donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio as a function of the test compound concentration to determine the IC50 value.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP)
This protocol is a generalized procedure based on descriptions of FRAP assays used for bromodomain inhibitors.[16]
Objective: To measure the mobility of a GFP-tagged bromodomain-containing protein in the nucleus and assess the effect of inhibitor binding.
Materials:
-
U2OS cells
-
Plasmid encoding GFP-BRD7 or GFP-BRD9
-
Transfection reagent
-
Confocal microscope with a high-powered laser for bleaching
-
Glass-bottom imaging dishes
-
Test compound
Procedure:
-
Cell Culture and Transfection: Seed U2OS cells on glass-bottom dishes. Transfect with the appropriate GFP-fusion plasmid and allow for expression for 24-48 hours.
-
Compound Treatment: Treat the cells with the test compound at the desired concentration for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Image Acquisition: a. Mount the dish on the confocal microscope stage. b. Acquire a few pre-bleach images of a selected nucleus expressing the GFP-fusion protein. c. Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus. d. Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: a. Measure the mean fluorescence intensity in the bleached ROI over time. b. Normalize the fluorescence recovery data to account for photobleaching during image acquisition. c. Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-maximal recovery time (t1/2). A longer t1/2 in the presence of an inhibitor suggests that the inhibitor is binding to the target protein and reducing its mobility.
Protocol 3: RNA-Seq Data Analysis Workflow
This is a general workflow for analyzing RNA-Seq data after treatment with a BRD7 or BRD9 inhibitor.
Objective: To identify differentially expressed genes and affected pathways following inhibitor treatment.
Procedure:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.[17]
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR or HISAT2.[17]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon inhibitor treatment compared to a vehicle control.[8]
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify over-represented biological processes and signaling pathways.[8]
-
(Optional) Integration with Epigenomic Data: If available, integrate the differential expression data with ChIP-Seq or ATAC-Seq data to identify direct target genes.
Visualizations
Caption: PBAF (BRD7) Complex Signaling Pathway.
Caption: ncBAF (BRD9) Complex Signaling Pathway.
Caption: Experimental Workflow for Deconvolution.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Integrating RNA-seq and Epigenomic Data Analysis - CD Genomics [cd-genomics.com]
- 3. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Development of BRD9 Chemical Probes [mdpi.com]
- 5. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opnme.com [opnme.com]
- 8. Predicting gene expression changes upon epigenomic drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 14. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 15. promega.com [promega.com]
- 16. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Data Processing Pipelines for RNA-seq Data [elucidata.io]
Validation & Comparative
A Comparative Guide to BI-7273 and the Pan-BET Inhibitor JQ1 for Researchers
In the landscape of epigenetic drug discovery, bromodomain inhibitors have emerged as a promising class of therapeutics. This guide provides a detailed, data-driven comparison of BI-7273, a potent and selective inhibitor of the BRD7 and BRD9 bromodomains, and JQ1, a widely studied pan-BET (Bromodomain and Extra-Terminal domain) inhibitor targeting BRD2, BRD3, and BRD4. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool compound for their specific research needs.
At a Glance: Key Differences
| Feature | This compound | JQ1 |
| Primary Targets | BRD7 and BRD9 | BRD2, BRD3, BRD4 (pan-BET) |
| Selectivity | Highly selective for BRD7/BRD9 over BET family members | Broadly inhibits BET family members |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pocket of BRD7 and BRD9, modulating the function of the SWI/SNF chromatin remodeling complex. | Competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and inhibiting the transcription of key oncogenes like MYC.[1][2][3] |
| Potential Applications | Research into the role of BRD7/BRD9 and the SWI/SNF complex in cancer and other diseases. | Broad investigation of BET protein function in oncology, inflammation, and other therapeutic areas. |
Quantitative Data Comparison
The following tables summarize the binding affinities and inhibitory concentrations of this compound and JQ1 against various bromodomain-containing proteins.
Table 1: Binding Affinity (Kd) in nM
| Target | This compound | JQ1 | Assay Method |
| BRD7 | <1[4] | - | DiscoverX |
| BRD9 | <1[4] | - | DiscoverX |
| BRD2 | >100,000 | 128[5] | ITC |
| BRD3 | >100,000 | - | - |
| BRD4 (BD1) | >100,000[4] | 77[6][7] | AlphaScreen |
| BRD4 (BD2) | >100,000 | 33[6][7] | AlphaScreen |
| CECR2 | 88[4] | - | DiscoverX |
Table 2: Half-Maximal Inhibitory Concentration (IC50) in nM
| Target | This compound | JQ1 | Assay Method |
| BRD7 | 117[4][8][9][10] | - | AlphaScreen |
| BRD9 | 19[4][8][9][10] | - | AlphaScreen |
| BRD4 (BD1) | >100,000[9] | 77[6][7] | AlphaScreen |
| BRD4 (BD2) | - | 33[6][7] | AlphaScreen |
Signaling Pathways
This compound and JQ1 exert their effects through distinct signaling pathways due to their different target specificities.
JQ1: Inhibition of the BET-MYC Axis
JQ1 acts as a competitive inhibitor of BET proteins (BRD2, BRD3, and BRD4), which are crucial "readers" of histone acetylation marks. By binding to the acetyl-lysine binding pockets of BET proteins, JQ1 displaces them from chromatin, leading to the downregulation of key target genes, most notably the proto-oncogene MYC.[1][2][3] This disruption of the BET-MYC signaling axis is a primary mechanism of JQ1's anti-proliferative effects in various cancers.
This compound: Modulation of the SWI/SNF Complex
This compound selectively targets BRD7 and BRD9, which are components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[11] The SWI/SNF complex plays a critical role in regulating gene expression by altering nucleosome structure. By inhibiting BRD7 and BRD9, this compound is thought to modulate the activity of the SWI/SNF complex, thereby affecting the transcription of a distinct set of genes compared to JQ1. The precise downstream effects are an active area of research.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Binding Inhibition
This protocol is adapted for determining the IC50 values of bromodomain inhibitors.
Materials:
-
Recombinant bromodomain protein (e.g., BRD4-BD1, BRD7, BRD9)
-
Biotinylated histone peptide (relevant to the target bromodomain)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Acceptor beads (specific to the protein tag, e.g., anti-His) (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white microplates
-
Test compounds (this compound, JQ1) serially diluted in DMSO
Procedure:
-
Prepare a master mix of the bromodomain protein and the biotinylated histone peptide in the assay buffer.
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Add the protein-peptide master mix to the wells containing the compound and incubate at room temperature for 30 minutes.
-
Add the Acceptor beads and incubate for 60 minutes at room temperature.
-
Add the Streptavidin-coated Donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified bromodomain protein
-
Test compound (ligand)
-
ITC instrument (e.g., MicroCal)
-
Dialysis buffer (ensure the protein and ligand are in identical buffer to minimize heats of dilution)
Procedure:
-
Thoroughly dialyze the protein against the ITC buffer.
-
Dissolve the ligand in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, JQ1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for the desired time period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Conclusion
This compound and JQ1 are valuable chemical probes that target different families of bromodomain-containing proteins. JQ1, as a pan-BET inhibitor, has been instrumental in elucidating the broad roles of BET proteins in cancer and other diseases, primarily through its impact on the MYC signaling pathway.[1][2][3] In contrast, this compound offers high selectivity for BRD7 and BRD9, providing a more focused tool to investigate the functions of these specific bromodomains and the SWI/SNF complex.[11] The choice between these two inhibitors will ultimately depend on the specific biological question being addressed. For researchers investigating pan-BET-dependent processes or the BET-MYC axis, JQ1 remains a critical tool. For those focused on the specific roles of BRD7, BRD9, and the SWI/SNF complex, the high selectivity of this compound makes it the superior choice. This guide provides the necessary data and protocols to make an informed decision and to design rigorous and reproducible experiments.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. opnme.com [opnme.com]
- 11. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
BI-7273: A Selective Bromodomain Inhibitor with a Favorable Kinase Cross-Reactivity Profile
BI-7273 is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin remodeling complex.[1][2][3][4] Its high affinity and selectivity make it a valuable chemical probe for investigating the biological functions of these bromodomains in various cellular processes and diseases, including cancer.[4][5] A critical aspect of characterizing a chemical probe is understanding its off-target effects, particularly its cross-reactivity against kinases, which constitute a large family of structurally related enzymes. This guide provides a comprehensive overview of the kinase cross-reactivity profile of this compound, supported by experimental data, to assist researchers in interpreting their findings when using this compound.
Kinase Selectivity Profile of this compound
This compound has been profiled against a panel of 31 kinases to assess its selectivity. The results demonstrate that this compound is highly selective, with minimal activity against the tested kinases at concentrations up to 10 µM.[1][2][3]
Summary of Kinase Screening Results
The following table summarizes the key findings from the kinase cross-reactivity screening of this compound.
| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |
| ACVR1 | > 43% | > 3.5 |
| TGFBR1 | > 43% | > 3.5 |
| ACVR2B | > 43% | > 3.5 |
| 28 other kinases | < 40% | Not Determined |
Data sourced from publicly available information on this compound.[1][2][3]
As the data indicates, out of 31 kinases tested, only three—ACVR1, TGFBR1, and ACVR2B—showed an inhibition of greater than 43% at a high concentration of 10 µM.[1][2][3] Importantly, the IC50 values for these kinases were all determined to be greater than 3.5 µM, suggesting weak inhibition.[1][2][3] For the remaining 28 kinases in the panel, the inhibition was below 40% at 10 µM.[4] This demonstrates a very favorable selectivity profile for this compound against the kinase family.
Experimental Protocols
The assessment of the kinase cross-reactivity of this compound was conducted using established in vitro screening platforms, such as those provided by commercial vendors like Invitrogen (now part of Thermo Fisher Scientific) and DiscoverX (now Eurofins DiscoverX).[1][3] While the specific proprietary details of these platforms may vary, the general methodology for such kinase profiling studies is outlined below.
General Kinase Inhibition Assay Protocol
Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a panel of purified protein kinases.
Principle: The assay measures the enzymatic activity of a kinase, which is its ability to phosphorylate a specific substrate. The effect of the test compound on this activity is quantified. A common method involves a competition binding assay or a biochemical assay that measures substrate phosphorylation.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (adenosine triphosphate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Detection reagents (e.g., fluorescently labeled antibodies, luciferase/luciferin for ADP detection)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: A stock solution of this compound is serially diluted to create a range of concentrations to be tested.
-
Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared in the wells of a microplate containing the kinase, its specific substrate, and the assay buffer.
-
Incubation: The test compound at various concentrations is added to the reaction mixtures. A control with no compound (or only the solvent) is also included. The reaction is initiated by the addition of ATP. The plates are then incubated at a controlled temperature for a specific period to allow the kinase to phosphorylate the substrate.
-
Detection: After incubation, the reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various detection methods, such as:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Utilizes fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced in the kinase reaction using a luciferase-based system.
-
Radiometric Assays: Use radioactively labeled ATP (³²P-ATP or ³³P-ATP) and measure the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the control. For compounds showing significant inhibition, the data is plotted as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Visualizing Experimental and Biological Contexts
To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.
Caption: A generalized workflow for kinase cross-reactivity profiling.
Caption: A simplified diagram of the AKT/mTOR/SREBP1 signaling pathway influenced by this compound.
Conclusion
The available data robustly supports that this compound is a highly selective inhibitor for its primary targets, BRD7 and BRD9, with minimal cross-reactivity against a panel of 31 kinases. This high degree of selectivity is a crucial feature, as it minimizes the potential for confounding off-target effects in experimental systems. Researchers can therefore be more confident that the observed biological effects of this compound are indeed mediated through the inhibition of BRD7 and BRD9. This favorable kinase cross-reactivity profile, combined with its cellular permeability and in vivo suitability, solidifies the utility of this compound as a reliable chemical probe for elucidating the roles of BRD7 and BRD9 in health and disease.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BI-7273 and I-BRD9 Efficacy in BRD9 Inhibition
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for specific bromodomains is paramount for dissecting their biological functions and for therapeutic applications. This guide provides a comparative analysis of two prominent chemical probes, BI-7273 and I-BRD9, both targeting the bromodomain of BRD9, a component of the SWI/SNF chromatin remodeling complex.[1][2][3][4] This comparison focuses on their efficacy, selectivity, and cellular activity, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Introduction to this compound and I-BRD9
This compound is a potent and cell-permeable inhibitor that targets the bromodomains of both BRD9 and its close homolog BRD7.[1][5][6] It was developed as a chemical probe to investigate the biological roles of these two bromodomains.[7][8]
I-BRD9 , on the other hand, is a highly selective, cell-active chemical probe for the BRD9 bromodomain.[9][10] Its development was driven by the need for a tool to specifically interrogate the function of BRD9 without the confounding effects of inhibiting BRD7.[9][10]
Quantitative Efficacy and Selectivity
The following table summarizes the key quantitative data for this compound and I-BRD9, highlighting their binding affinities and selectivity.
| Parameter | This compound | I-BRD9 | Reference |
| BRD9 IC50 (nM) | 19 (AlphaScreen) | 50 (pIC50 = 7.3) | [6][7][8][11][12][13] |
| BRD9 Kd (nM) | 0.75 | 1.9 (DiscoveRx) | [7][11] |
| BRD7 IC50 (nM) | 117 (AlphaScreen) | >10,000 (200-fold selective) | [6][7][11][13] |
| BRD7 Kd (nM) | 0.3 | 380 (DiscoveRx) | [7][11] |
| BRD4 IC50 (nM) | >5200-fold selective vs BRD9 | >35,000 (>700-fold selective) | [7][8][13] |
| Cellular Activity (EC50) | 1400 nM (EOL-1 cells) | Not explicitly stated, active in cells | [11][14] |
Mechanism of Action and Signaling Pathway
Both this compound and I-BRD9 function by competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby preventing its interaction with acetylated histones and other proteins.[1] This inhibition disrupts the recruitment and function of the BRD9-containing SWI/SNF (also known as BAF) chromatin remodeling complex. The SWI/SNF complex plays a crucial role in regulating gene expression by altering chromatin structure.[2][4] Inhibition of BRD9 has been shown to particularly impact the expression of oncogenes such as MYC, leading to anti-proliferative effects in certain cancer cell lines, particularly acute myeloid leukemia (AML).[3]
Experimental Workflows
The evaluation of this compound and I-BRD9 efficacy typically involves a series of biochemical and cellular assays. A general experimental workflow is outlined below.
Detailed Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to determine the IC50 values of inhibitors by measuring their ability to disrupt the interaction between the BRD9 bromodomain and an acetylated histone peptide.
-
Materials : Recombinant His-tagged BRD9 protein, biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-His antibody-conjugated Acceptor beads.
-
Procedure :
-
Incubate the BRD9 protein with varying concentrations of the inhibitor (this compound or I-BRD9).
-
Add the biotinylated histone peptide.
-
Add the Donor and Acceptor beads.
-
In the absence of an inhibitor, the binding of BRD9 to the histone peptide brings the Donor and Acceptor beads into close proximity, generating a chemiluminescent signal.
-
The inhibitor disrupts this interaction, leading to a decrease in the signal.
-
The IC50 value is calculated from the dose-response curve.[5][15][16]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to the target protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Materials : Purified BRD9 protein and the inhibitor (this compound or I-BRD9) in a matched buffer.
-
Procedure :
-
Load the BRD9 protein into the sample cell of the calorimeter.
-
Load the inhibitor into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Titrate the inhibitor into the protein solution in a series of small injections.
-
The heat released or absorbed during binding is measured for each injection.
-
A binding isotherm is generated by plotting the heat change against the molar ratio of inhibitor to protein.
-
The Kd and other thermodynamic parameters are determined by fitting the data to a binding model.[6][9][10][12][17]
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a cell-based assay used to assess the target engagement of an inhibitor in a live cell context by measuring the mobility of a fluorescently tagged protein.
-
Materials : Cells (e.g., U2OS) transiently or stably expressing a fluorescently tagged (e.g., GFP) BRD9 protein, and the inhibitor.
-
Procedure :
-
Culture the cells expressing GFP-BRD9.
-
Treat the cells with the inhibitor or a vehicle control.
-
Use a high-intensity laser to photobleach a specific region of the nucleus.
-
Monitor the recovery of fluorescence in the bleached region over time as unbleached GFP-BRD9 molecules diffuse into the area.
-
Inhibition of BRD9 binding to chromatin by the inhibitor will result in a faster fluorescence recovery rate compared to the vehicle control, as the protein is less tethered to immobile chromatin.[11][18][19][20][21]
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
These assays are used to determine the effect of the inhibitors on cell proliferation and viability.
-
Materials : Cancer cell lines (e.g., AML cell lines like EOL-1, Kasumi-1), cell culture medium, the inhibitor, and a viability reagent (e.g., MTT, CellTiter-Glo).
-
Procedure :
-
Seed the cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.
-
Calculate the EC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.[22]
-
Western Blotting
Western blotting is used to analyze the expression levels of specific proteins to understand the downstream effects of BRD9 inhibition.
-
Materials : Cell lysates from inhibitor-treated and control cells, SDS-PAGE gels, transfer membranes, primary antibodies against target proteins (e.g., MYC, BRD9), and a secondary antibody conjugated to an enzyme for detection.
-
Procedure :
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the protein of interest.
-
Incubate with a secondary antibody that binds to the primary antibody.
-
Detect the signal to visualize and quantify the protein levels.[23][24][25][26]
-
Conclusion
Both this compound and I-BRD9 are valuable tools for studying the function of BRD9. The choice between them depends on the specific research question.
-
This compound is a potent dual inhibitor of BRD7 and BRD9. Its use is appropriate when investigating the combined roles of these two bromodomains or when a potent, albeit less selective, BRD9 inhibitor is sufficient.
-
I-BRD9 offers high selectivity for BRD9 over BRD7 and other bromodomains. This makes it the preferred tool for studies aiming to specifically elucidate the functions of BRD9 without the confounding effects of BRD7 inhibition.
Researchers should carefully consider the data presented in this guide to select the most suitable inhibitor for their experimental needs, ensuring the generation of clear and interpretable results.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Exploiting vulnerabilities of SWI/SNF chromatin remodelling complexes for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. compbio.hms.harvard.edu [compbio.hms.harvard.edu]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 18. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]
- 21. picoquant.com [picoquant.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 26. researchgate.net [researchgate.net]
BI-7273 vs. BI-9564: A Comparative Guide to Chemical Probes for BRD9
For researchers, scientists, and drug development professionals, the selection of a chemical probe with high specificity and potency is paramount for accurately dissecting the biological functions of a target protein. This guide provides a comprehensive comparison of two widely used chemical probes for Bromodomain-containing protein 9 (BRD9): BI-7273 and BI-9564.
This objective analysis, supported by experimental data, aims to assist researchers in choosing the optimal tool for their specific in vitro and in vivo studies of BRD9, a key subunit of the human SWI/SNF chromatin remodeling complex implicated in various cancers.
At a Glance: Key Differences
While both this compound and BI-9564 are potent and selective inhibitors of BRD9, they exhibit distinct profiles, particularly concerning their selectivity for BRD9 over its close homolog, BRD7. BI-9564 is a highly selective BRD9 inhibitor, making it an excellent tool for specifically probing BRD9 function. In contrast, this compound is a potent dual inhibitor of both BRD9 and BRD7, offering a tool to investigate the combined roles of these two bromodomains.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and BI-9564, providing a direct comparison of their biochemical affinity, selectivity, cellular potency, and pharmacokinetic properties.
Table 1: Biochemical Affinity and Potency
| Parameter | This compound | BI-9564 | Reference(s) |
| BRD9 Kd (ITC) | 15 nM | 14 nM | [1][2] |
| BRD7 Kd (ITC) | Not Reported | 239 nM | [2] |
| BRD9 IC50 (AlphaScreen) | 19 nM | 75 nM | [2][3] |
| BRD7 IC50 (AlphaScreen) | 117 nM | 3,410 nM | [2][3] |
Table 2: Selectivity Profile
| Target Family | This compound | BI-9564 | Reference(s) |
| BET Family (BRD2, BRD3, BRD4) IC50 (AlphaScreen) | >100,000 nM | >100,000 nM | [2][3] |
| CECR2 Kd (ITC) | 187 nM | 258 nM | [2][3] |
| Kinase Panel (31-324 kinases) | No significant inhibition at 10 µM | No significant inhibition at <5 µM | [2][3] |
| GPCR Panel (55 GPCRs) | Not Reported | Minimal inhibition at 10 µM | [2] |
Table 3: Cellular Activity
| Parameter | This compound | BI-9564 | Reference(s) |
| Cellular Target Engagement (FRAP in U2OS cells) | Active at 1 µM | Active at 0.1 µM | [2] |
| EOL-1 (AML cell line) EC50 | 1,400 nM | 800 nM | [4][5] |
Table 4: Pharmacokinetic Properties
| Parameter | This compound | BI-9564 | Reference(s) |
| Oral Bioavailability | Good | High | [1][2] |
| In Vivo Efficacy (Disseminated AML Xenograft Model) | Not Reported | Efficacious at 180 mg/kg (oral) | [2] |
| Plasma Protein Binding (human) | 31% | Low | [2][3] |
| CYP Inhibition | No significant inhibition | No significant inhibition | [2][3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the BRD9 signaling pathway and the workflows of key assays used to characterize these probes.
Caption: BRD9 signaling pathway and points of inhibition.
Caption: Experimental workflow for probe characterization.
Caption: Logic for selecting between this compound and BI-9564.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to determine the in vitro binding affinity (IC50) of the compounds to the BRD9 bromodomain.
-
Principle: The assay relies on the proximity of two types of beads: a donor bead that generates singlet oxygen upon excitation at 680 nm, and an acceptor bead that emits light upon receiving the singlet oxygen. One bead is coated with a biotinylated histone peptide (the natural ligand of BRD9), and the other is coated with a tag (e.g., GST) that binds to a tagged BRD9 protein. When BRD9 binds to the histone peptide, the beads are brought into proximity, generating a signal. An inhibitor will compete with the histone peptide for binding to BRD9, leading to a decrease in the signal.
-
Methodology:
-
A mixture of the BRD9 protein and the biotinylated histone H4 peptide is incubated in an assay buffer.
-
Serial dilutions of the test compounds (this compound or BI-9564) are added to the mixture.
-
Streptavidin-coated donor beads and anti-GST acceptor beads are added, and the mixture is incubated in the dark.
-
The plate is read on an AlphaScreen-capable plate reader, and the IC50 values are calculated from the dose-response curves.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd).
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (the inhibitor) is titrated into a solution of the protein (BRD9 bromodomain) in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
-
Methodology:
-
The BRD9 protein is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
A series of small injections of the inhibitor are made into the protein solution.
-
The heat change after each injection is measured.
-
The data are fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a live-cell imaging technique used to assess the mobility of fluorescently labeled proteins and to confirm target engagement of an inhibitor in a cellular context.
-
Principle: A fluorescently tagged protein (e.g., GFP-BRD9) is expressed in cells. A specific region of the cell is photobleached with a high-intensity laser, destroying the fluorescence. The rate at which fluorescence recovers in the bleached area is a measure of the mobility of the unbleached fluorescent proteins from the surrounding area. If an inhibitor binds to the protein and displaces it from its binding sites (e.g., chromatin), the protein will be more mobile, and the fluorescence will recover faster.
-
Methodology:
-
U2OS cells are transfected with a plasmid encoding GFP-BRD9.
-
The cells are treated with the inhibitor (this compound or BI-9564) or a vehicle control.
-
A defined region of the nucleus is photobleached using a confocal microscope.
-
Images are acquired over time to monitor the recovery of fluorescence in the bleached region.
-
The fluorescence recovery curves are analyzed to determine the mobile fraction and the half-time of recovery (t1/2).
-
Disseminated Acute Myeloid Leukemia (AML) Xenograft Model
This in vivo model is used to evaluate the efficacy of the chemical probes in a disease-relevant context.
-
Principle: Human AML cells are injected into immunodeficient mice, leading to the development of a disseminated leukemia that mimics the human disease. The mice are then treated with the test compound, and the effect on tumor growth and survival is monitored.
-
Methodology:
-
EOL-1 human AML cells, engineered to express luciferase for bioluminescence imaging, are used.
-
Immunodeficient mice (e.g., CIEA-NOG) are injected intravenously with the EOL-1 cells.
-
Treatment with the chemical probe (e.g., BI-9564 at 180 mg/kg, orally) or vehicle is initiated.
-
Tumor burden is monitored regularly using bioluminescence imaging.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
The overall survival of the mice is recorded, and the therapeutic efficacy is determined by comparing the treated group to the vehicle control group.
-
Conclusion: Which Probe is Better?
The choice between this compound and BI-9564 depends entirely on the research question.
-
For selective interrogation of BRD9 function, BI-9564 is the superior chemical probe. Its high selectivity over BRD7 and the broader bromodomain family ensures that the observed biological effects are more likely to be on-target and specific to BRD9 inhibition. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it the probe of choice for animal studies.[2][5][6]
-
For investigating the combined roles of BRD9 and BRD7, or for studies where high potency is the primary concern and dual activity is acceptable, this compound is an excellent tool. It is a highly potent dual inhibitor and has good cell permeability, making it suitable for a wide range of in vitro and cellular assays.[1][3][4][7]
References
Mimicking BI-7273 Effects Through Genetic Knockdown of BRD9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the genetic knockdown of Bromodomain-containing protein 9 (BRD9) and the pharmacological inhibition using the chemical probe BI-7273. Both methods serve as powerful tools to investigate the function of BRD9, a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. Understanding the similarities and potential differences between these approaches is crucial for the accurate interpretation of experimental results and for the advancement of therapeutic strategies targeting BRD9 in various diseases, including cancer.
Executive Summary
Genetic knockdown of BRD9 and its inhibition by this compound produce remarkably similar effects on a molecular and cellular level. Both approaches lead to the downregulation of key oncogenic signaling pathways, resulting in decreased cell proliferation and increased apoptosis in susceptible cancer cell lines. This guide presents a detailed analysis of the comparative effects, supported by quantitative data and experimental protocols, to assist researchers in selecting the most appropriate method for their specific research questions.
Comparative Analysis of Cellular and Molecular Effects
Genetic and chemical perturbation of BRD9 converges on similar downstream biological outcomes. Studies have demonstrated a high degree of correlation between the transcriptional changes induced by BRD9 knockdown (using shRNA) and those observed following treatment with this compound. This indicates that this compound accurately phenocopies the effects of genetic BRD9 depletion, making it a valuable tool for studying BRD9 function.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing BRD9 knockdown and this compound treatment.
Table 1: Comparison of Inhibitory Activity
| Parameter | Genetic Knockdown (shRNA) | This compound | Reference |
| Target | BRD9 mRNA | BRD9 Bromodomain | N/A |
| Typical Efficacy | >75% reduction in protein levels | IC50: 19 nM | [1] |
| Selectivity | Highly specific to BRD9 | High selectivity for BRD9/BRD7 over other bromodomains | [2][3] |
Table 2: Effects on Gene Expression in Myeloid Leukemia Cells
| Gene | BRD9 Knockdown (log2 Fold Change) | This compound Treatment (log2 Fold Change) | Reference |
| Myc | Downregulated | Downregulated | [4] |
| Mpo | Upregulated | Upregulated | [4] |
| Ccr2 | Upregulated | Upregulated | [4] |
| Itgam | Upregulated | Upregulated | [4] |
Table 3: Impact on Cellular Phenotypes
| Phenotype | Genetic Knockdown of BRD9 | This compound Treatment | Reference |
| Cell Proliferation | Decreased | Decreased | [5][6] |
| Apoptosis | Increased | Increased | [7] |
| Cell Cycle | G1 Arrest | G1 Arrest | [8] |
Signaling Pathways and Experimental Workflows
The inhibition of BRD9, either genetically or pharmacologically, impacts several critical signaling pathways implicated in cancer.
Caption: Perturbation of BRD9 function by genetic knockdown or this compound treatment inhibits multiple downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis.
Caption: A typical experimental workflow for comparing the effects of BRD9 knockdown and this compound treatment.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the comparison of BRD9 knockdown and this compound inhibition.
shRNA-Mediated Knockdown of BRD9
This protocol describes the use of lentiviral vectors to deliver short hairpin RNAs (shRNAs) targeting BRD9, leading to its stable knockdown.
-
shRNA Vector Preparation:
-
Design at least two independent shRNA sequences targeting the BRD9 mRNA.
-
Clone the shRNA oligonucleotides into a lentiviral vector (e.g., pLKO.1).
-
Verify the correct insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles.
-
-
Transduction of Target Cells:
-
Plate target cells and allow them to adhere.
-
Transduce the cells with the lentiviral particles in the presence of polybrene.
-
After 24 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
-
Verification of Knockdown:
-
Assess BRD9 mRNA levels by qRT-PCR.
-
Confirm the reduction of BRD9 protein levels by Western blotting.
-
This compound Treatment and Cell Viability Assay
This protocol outlines the treatment of cells with this compound and the subsequent measurement of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in cell culture medium to the desired concentrations.
-
Treat the cells with the different concentrations of this compound. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 72 hours).
-
-
Cell Viability Measurement (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Western Blotting for BRD9 and Downstream Targets
This protocol describes the detection of specific proteins by immunoblotting.
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., BRD9, p-ERK, cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Chromatin Immunoprecipitation (ChIP)
This protocol details the procedure for identifying the genomic regions occupied by BRD9.
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for BRD9 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating the samples.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the enriched DNA by qPCR or high-throughput sequencing (ChIP-seq).
-
Conclusion
Both genetic knockdown and pharmacological inhibition with this compound are effective and specific methods for interrogating BRD9 function. The high concordance of their effects validates the use of this compound as a chemical probe to mimic the genetic loss of BRD9. The choice between these two approaches will depend on the specific experimental context. Genetic knockdown offers a permanent and often more complete loss of the target protein, while chemical inhibition provides a more acute and reversible means of perturbation, which can be particularly useful for studying dynamic cellular processes and for in vivo applications. This guide provides the necessary information for researchers to make an informed decision and to design and execute robust experiments to further elucidate the role of BRD9 in health and disease.
References
- 1. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. compbio.hms.harvard.edu [compbio.hms.harvard.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Study of BI-7273 and Other Epigenetic Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI-7273, a potent and selective dual inhibitor of the bromodomains of BRD9 and BRD7, with other key epigenetic modulators. The information is curated to provide an objective overview of its performance, supported by experimental data, to aid in research and drug development decisions.
Introduction to Epigenetic Modulators
Epigenetic modifications are heritable changes that regulate gene expression without altering the underlying DNA sequence. Key players in this regulation include "writers," "erasers," and "readers" of epigenetic marks. Small molecule inhibitors targeting these proteins have emerged as a promising class of therapeutics, particularly in oncology. These modulators can be broadly categorized as follows:
-
Bromodomain and Extra-Terminal Domain (BET) Inhibitors: These agents, like the well-characterized JQ1, target the bromodomain "reader" proteins (BRD2, BRD3, BRD4, and BRDT) that bind to acetylated lysine residues on histones, influencing the expression of key oncogenes like MYC.[1]
-
Non-BET Bromodomain Inhibitors: This class includes molecules like this compound, which selectively target bromodomains outside the BET family, such as those on BRD9 and BRD7, which are components of the SWI/SNF chromatin remodeling complex.[2][3]
-
Histone Deacetylase (HDAC) Inhibitors: These compounds, such as Vorinostat (SAHA), block the "eraser" enzymes that remove acetyl groups from histones, leading to a more open chromatin state and altered gene expression.[4][5]
-
DNA Methyltransferase (DNMT) Inhibitors: Molecules like Azacitidine are "writer" inhibitors that prevent the methylation of DNA, a key mechanism for gene silencing.[6][7]
Comparative Performance Data of Epigenetic Modulators
The following tables summarize the in vitro and cellular activity of this compound in comparison to other representative epigenetic modulators.
Table 1: In Vitro Biochemical Activity of Epigenetic Modulators
| Compound | Class | Target(s) | Assay Type | IC50 / Kd | Reference(s) |
| This compound | Non-BET Bromodomain Inhibitor | BRD9 | AlphaScreen | 19 nM (IC50) | [2] |
| BRD7 | AlphaScreen | 117 nM (IC50) | [2] | ||
| BRD4 | AlphaScreen | >100,000 nM (IC50) | |||
| BI-9564 | Non-BET Bromodomain Inhibitor | BRD9 | ITC | 5.9 nM (Kd) | [3] |
| BRD7 | ITC | 239 nM (Kd) | [3] | ||
| (+)-JQ1 | Pan-BET Bromodomain Inhibitor | BRD4 (BD1) | TR-FRET | 77 nM (IC50) | [1] |
| BRD4 (BD2) | TR-FRET | 33 nM (IC50) | [1] | ||
| BRD2 (BD1) | TR-FRET | 50 nM (IC50) | |||
| Vorinostat (SAHA) | HDAC Inhibitor | HDAC1 | Fluorogenic Assay | 10-40.6 nM (IC50) | [8] |
| HDAC3 | Fluorogenic Assay | 20 nM (IC50) | |||
| Azacitidine | DNMT Inhibitor | DNA Methyltransferases | N/A | N/A | [6] |
Table 2: Cellular Activity of Epigenetic Modulators
| Compound | Cell Line | Assay Type | EC50 / IC50 | Reference(s) |
| This compound | EOL-1 (AML) | Cell Proliferation | 800 nM (EC50) | [3] |
| RN2 (AML) | Cell Proliferation | 217-1,784 nM (EC50) | [9] | |
| (+)-JQ1 | NMC 11060 (NMC) | Cell Viability | 4 nM (IC50) | [1] |
| KMS-34 (Multiple Myeloma) | Cell Proliferation | 68 nM (IC50) | [1] | |
| H1975 (Lung Adenocarcinoma) | Cell Viability | < 5 µM (IC50) | [10] | |
| Vorinostat (SAHA) | SeAx (CTCL) | Cell Viability | 0.6 µM (IC50) | [11] |
| Hut-78 (CTCL) | Cell Viability | 0.75 µM (IC50) | [11] | |
| MCF-7 (Breast Cancer) | Cell Proliferation | 0.75 µM (IC50) | [4] | |
| Azacitidine | L1210 (Leukemia) | Cell Growth | 0.019 µg/mL (IC50) | [6] |
| TF-1 (Erythroleukemia) | Cell Viability | < 0.05 µM (IC50) | [12] |
Signaling Pathways and Mechanism of Action of this compound
This compound has been shown to exert its effects through the modulation of specific signaling pathways. A key identified mechanism is the downregulation of the AKT/mTOR/SREBP1 signaling cascade, which is crucial for lipid metabolism. By inhibiting BRD9, this compound leads to a reduction in the expression of SREBP1 and its downstream targets, resulting in decreased lipid accumulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AlphaScreen Assay for Bromodomain Inhibitor Potency
This assay quantifies the ability of a compound to disrupt the interaction between a bromodomain and its acetylated histone peptide ligand.
Workflow:
Detailed Method:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted inhibitor or DMSO control to the wells of a 384-well ProxiPlate.
-
Add 10 µL of a solution containing His-tagged BRD9 and biotinylated H4 peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Read the plate using an EnVision microplate reader (PerkinElmer) or similar instrument.
-
Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
CellTiter-Glo® Cell Viability Assay
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Detailed Method:
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the epigenetic modulator (e.g., this compound, JQ1, Vorinostat) or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot against compound concentration to calculate the EC50 or IC50 value.
-
Western Blot for AKT/mTOR Pathway Analysis
This technique is used to detect changes in the protein expression and phosphorylation status of key components of the AKT/mTOR pathway following treatment with an epigenetic modulator.
Detailed Method:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentration of this compound or control for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, SREBP1, FASN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
Logical Relationships: Classification of Epigenetic Modulators
The following diagram illustrates the classification of the epigenetic modulators discussed in this guide based on their primary molecular targets.
Conclusion
This compound is a potent and selective dual inhibitor of BRD9 and BRD7 with distinct in vitro and cellular activity profiles compared to pan-BET inhibitors, HDAC inhibitors, and DNMT inhibitors. Its mechanism of action, involving the downregulation of the AKT/mTOR/SREBP1 pathway, highlights its potential in metabolic-related disorders and oncology. This guide provides a foundational dataset and standardized protocols to facilitate further investigation and head-to-head comparison of this compound with other epigenetic modulators in various research settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
Co-crystallization Data Confirms BI-7273's Mechanism as a Potent Dual Inhibitor of BRD7 and BRD9
For Immediate Release
[City, State] – November 7, 2025 – New analysis of co-crystallization data for the small molecule inhibitor BI-7273 provides definitive evidence of its mechanism of action as a potent and selective dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9). This guide offers a comparative analysis of this compound with other known inhibitors, supported by experimental data, to inform researchers and drug development professionals in the field of epigenetics and oncology.
This compound targets the bromodomains of BRD7 and BRD9, which are critical components of the human SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex.[1][2] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound effectively disrupts their function as "readers" of epigenetic marks, thereby modulating gene expression.[3] This inhibitory action has shown potential in preclinical studies for the treatment of certain cancers, including acute myeloid leukemia.[1]
Comparative Analysis of BRD7/BRD9 Inhibitors
The efficacy of this compound is best understood in comparison to other molecules targeting the same or similar proteins. The following table summarizes key quantitative data for this compound and its alternatives.
| Compound | Target(s) | IC50 (nM) | Kd (nM) | Notes |
| This compound | BRD9, BRD7 | 19 (BRD9), 117 (BRD7) [1][4] | 0.75 (BRD9), 0.3 (BRD7) [5] | Potent dual inhibitor. |
| I-BRD9 | BRD9 | ~50 | 1.9 | Selective for BRD9 over BRD7 and BET family proteins.[5] |
| LP99 | BRD9, BRD7 | - | 99 (BRD9), 909 (BRD7) | Early selective inhibitor. |
| dBET6 | BRD2, BRD3, BRD4 | 14 (BRD4 binding) | - | PROTAC degrader of BET family proteins.[6] |
| GNE-987 | BRD4 | 4.7 (BD1), 4.4 (BD2) | - | Potent PROTAC degrader of BRD4.[7] |
Mechanism of Action Confirmed by Co-crystallization
The precise mechanism of this compound has been elucidated through X-ray co-crystallography studies. The solved crystal structures of this compound in complex with the bromodomains of BRD9 (PDB ID: 5EU1) and BRD7 (PDB ID: 6V1E) reveal the specific molecular interactions that underpin its inhibitory activity. These structures confirm that this compound occupies the acetyl-lysine binding pocket, preventing the recognition of acetylated histone tails and subsequent recruitment of the SWI/SNF complex to chromatin.
Experimental Protocols
Protein Expression and Purification (Representative Protocol)
The bromodomain of human BRD9 (e.g., residues 120-240) is cloned into an expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His6). The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, at which point protein expression is induced with IPTG, and the temperature is lowered to 18°C for overnight expression.
Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The soluble fraction is clarified by centrifugation and applied to an affinity chromatography column (e.g., Glutathione-Sepharose or Ni-NTA). The column is washed, and the protein is eluted. The affinity tag is then cleaved by a specific protease (e.g., PreScission or TEV protease). A second round of affinity chromatography is performed to remove the cleaved tag and uncleaved protein. Finally, the protein is subjected to size-exclusion chromatography to obtain a highly pure and monodisperse sample for crystallization.
Co-crystallization by Sitting-Drop Vapor Diffusion (Representative Protocol)
-
Complex Formation: Purified BRD9 bromodomain is concentrated to 5-10 mg/mL. This compound, dissolved in a suitable solvent like DMSO, is added to the protein solution at a 3-5 molar excess. The mixture is incubated on ice for at least one hour to allow for complex formation.
-
Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse-matrix screens. The sitting-drop vapor diffusion method is employed. In a typical setup, 1 µL of the protein-inhibitor complex is mixed with 1 µL of the reservoir solution on the sitting drop post of a 96-well crystallization plate. The plate is sealed and incubated at a constant temperature (e.g., 20°C).
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and temperature, and by using additives.
-
Crystal Harvesting and Data Collection: Crystals of suitable size and quality are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
Conclusion
The available co-crystallization data for this compound with BRD7 and BRD9 provides unequivocal structural evidence for its mechanism of action. By directly visualizing the binding of this compound to its targets, researchers can confidently utilize this molecule as a chemical probe to investigate the biological roles of the SWI/SNF complex. This comparative guide underscores the potency and dual-inhibitory nature of this compound, positioning it as a valuable tool for ongoing research and therapeutic development.
References
- 1. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 2. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 3. Parallel rapid expression and purification of proteins for crystallography (PREPX): large scale 1 L cultures [protocols.io]
- 4. Preparation of Polyclonal Antibody Specific for BRD7 and Detection of Its Expression Pattern in the Human Fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 7. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
Safety Operating Guide
Navigating the Safe Disposal of BI-7273: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for BI-7273, a selective BRD9 inhibitor. While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not publicly available, this guide synthesizes general best practices for the disposal of research-grade chemical compounds, particularly those dissolved in dimethyl sulfoxide (DMSO) or used in cell culture.
Key Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₃N₃O₃ |
| Molecular Weight | 353.41 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage (Lyophilized) | -20°C, desiccated |
| Storage (In Solution) | -20°C |
Procedural Guidance for the Proper Disposal of this compound
The appropriate disposal method for this compound depends on its form: solid (pure compound), in a DMSO solution, or as a component of cell culture media. Crucially, never dispose of this compound or its solutions down the drain or in regular trash.
Unused or expired solid this compound should be treated as chemical waste.
Experimental Protocol:
-
Segregation: Ensure solid this compound waste is not mixed with other types of waste, especially incompatible chemicals.
-
Containerization: Place the solid waste in a clearly labeled, sealed, and appropriate waste container. The container should be compatible with chemical solids.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.
Solutions of this compound in DMSO are common in research settings. The disposal of these solutions requires careful handling due to the properties of DMSO.
Experimental Protocol:
-
Segregation: Collect this compound DMSO solutions separately from aqueous and halogenated waste streams.
-
Containerization: Use a designated, leak-proof container suitable for organic solvent waste. Ensure the container is compatible with DMSO.
-
Labeling: Clearly label the container with "Hazardous Waste," and list all contents by their full chemical names (e.g., "this compound, Dimethyl Sulfoxide") and their approximate percentages.
-
Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.
-
Pickup: Contact your institution's EHS office for collection and disposal.[1]
Cell culture media containing this compound must be decontaminated to address biological hazards before being disposed of as chemical waste.
Experimental Protocol:
-
Biological Decontamination: Treat the cell culture waste with an appropriate disinfectant, such as a 10% bleach solution, and allow for a sufficient contact time (e.g., overnight) to neutralize any biological agents.[2]
-
Chemical Waste Collection: After decontamination, the treated media should be collected as chemical waste. Do not pour it down the drain.
-
Containerization: Transfer the decontaminated media into a labeled, leak-proof container for chemical waste.
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, including the deactivated biological components, this compound, and the disinfectant used.
-
Storage and Pickup: Store the container in a designated satellite accumulation area and arrange for pickup through your institution's EHS office.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathways for this compound, the following diagram illustrates the decision-making process and procedural steps.
Caption: Logical workflow for the proper disposal of this compound in its various forms.
By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment. Always prioritize safety and environmental responsibility in all laboratory practices.
References
Essential Safety and Logistical Guidance for Handling BI-7273
Audience: Researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
The toxicological properties of BI-7273 have not been fully elucidated. Therefore, a conservative approach to risk assessment is essential. All personnel handling this compound must be thoroughly trained in general laboratory safety and in the specific procedures outlined below.
Potential Routes of Exposure:
-
Inhalation: Dust from the solid compound.
-
Skin Contact: Direct contact with the solid or solutions.
-
Eye Contact: Contact with the solid or solutions.
-
Ingestion: Accidental ingestion.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various procedures involving this compound.
| Procedure | Minimum Required PPE |
| Receiving and Storage | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing and Aliquoting (Solid) | Laboratory coat, safety glasses with side shields, double nitrile gloves, N95 respirator (or work in a certified chemical fume hood). |
| Solution Preparation (e.g., in DMSO) | Laboratory coat, safety glasses with side shields, double nitrile gloves (work in a certified chemical fume hood). |
| Use in Cell Culture | Laboratory coat, safety glasses, nitrile gloves (work in a biological safety cabinet). |
| Waste Disposal | Laboratory coat, safety glasses with side shields, double nitrile gloves, chemical-resistant apron (if handling large volumes of liquid waste). |
Experimental Protocols and Handling Procedures
Adherence to a strict, step-by-step protocol is the most effective way to ensure safety and experimental reproducibility.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Don the appropriate PPE (lab coat, safety glasses, gloves).
-
Log the compound into your chemical inventory.
-
Store the container in a designated, labeled, and secure location at -20°C.[3]
Preparation of a Stock Solution (Example: 10 mM in DMSO)
This procedure should be performed in a certified chemical fume hood.
-
Pre-calculation: Determine the required mass of this compound and volume of DMSO for your desired stock concentration.
-
PPE: Don a lab coat, safety glasses with side shields, and double nitrile gloves. An N95 respirator is recommended if handling the powder outside of a fume hood.
-
Weighing: Carefully weigh the required amount of this compound powder in a tared, disposable weigh boat or directly into the storage vial.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C, protected from light.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Unused this compound powder should be disposed of in its original container or a clearly labeled hazardous waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves must be collected in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not dispose of this compound waste down the drain.
-
-
Decontamination:
-
Wipe down all work surfaces and equipment with a suitable decontaminating solution (e.g., 70% ethanol followed by water) after each use.
-
Dispose of the cleaning materials as solid hazardous waste.
-
Visualizations
Experimental Workflow for Handling this compound
Caption: A typical workflow for handling this compound, from receipt to disposal.
PPE Selection Logic for this compound
Caption: A decision tree for selecting the appropriate PPE when handling this compound.
This compound Mechanism of Action: Inhibition of BRD7/BRD9
Caption: this compound inhibits BRD7/BRD9, disrupting chromatin remodeling and gene transcription.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
